molecular formula C13H22O2 B018754 d-Menthyl acrylate CAS No. 108945-28-4

d-Menthyl acrylate

Katalognummer: B018754
CAS-Nummer: 108945-28-4
Molekulargewicht: 210.31 g/mol
InChI-Schlüssel: XJBRSZAYOKVFRH-TUAOUCFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

d-Menthyl acrylate is a high-value, monoterpene-based (meth)acrylate monomer derived from menthol, a natural product. This compound is of significant interest in the field of sustainable chemistry and materials science for the synthesis of novel, biobased polymers. Its structure combines the reactivity of an acrylate group with the inherent rigidity and chirality of the p-menthane skeleton, allowing researchers to tailor polymer properties for specialized applications. Key Research Applications & Value: Sustainable Material Synthesis: As a building block for radical polymerization, it is used to create polymers with specific characteristics such as tailored hardness, flexibility, and thermal properties. The bulky side-group of the menthol moiety influences the chain mobility and free volume in the resulting polymer, directly impacting its final material performance. Advanced Polymer Systems: It serves as a key monomer in the development of bespoke polymers for high-performance applications, including specialized adhesives, coatings, and biomedical materials. The chiral nature of the molecule also offers a pathway for constructing polymers with specific stereochemical features. Mechanism of Action: d-Menthyl acrylate functions primarily as a Michael acceptor and participates in free radical polymerization via its vinyl group. The electron-deficient β-carbon of the acrylate group is susceptible to nucleophilic attack (Michael addition), while the vinyl group undergoes homolytic addition with radical initiators, enabling chain growth to form high molecular weight polymers. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBRSZAYOKVFRH-TUAOUCFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C=C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C=C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

d-Menthyl acrylate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Attributes, Synthetic Utility, and Pharmaceutical Applications

Executive Summary

d-Menthyl acrylate (CAS: 108945-28-4) is the acrylate ester of (+)-menthol, serving as a critical chiral monomer in the synthesis of optically active polymers. Unlike its more common enantiomer, l-menthyl acrylate, the d-isomer allows researchers to probe specific stereoselective interactions in biological environments and materials science. This guide provides a definitive technical profile of d-menthyl acrylate, detailing its physicochemical identity, validated synthesis protocols, and its strategic application in chiral stationary phases and amphiphilic drug delivery systems.

Part 1: Identity & Physicochemical Profile

The precise identification of stereoisomers is paramount in pharmaceutical research, where enantiomeric purity dictates efficacy and safety. d-Menthyl acrylate is derived from (1S, 2R, 5S)-(+)-menthol.

1.1 Nomenclature and Identifiers
ParameterTechnical Specification
Chemical Name d-Menthyl acrylate
IUPAC Name [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate
CAS Registry Number 108945-28-4
Molecular Formula C₁₃H₂₂O₂
Molecular Weight 210.31 g/mol
SMILES CC1CCC(C)C">C@@HOC(=O)C=C
Chiral Centers 3 (1S, 2R, 5S)
1.2 Physical Properties[1]
  • Physical State: Clear, colorless liquid.

  • Density: 0.92–0.93 g/cm³ (20 °C).[2]

  • Boiling Point: ~111 °C at 12 Torr (extrapolated from l-isomer data).

  • Solubility: Insoluble in water; soluble in non-polar organic solvents (DCM, THF, Toluene).

Part 2: Stereochemical Significance & Synthesis

The utility of d-menthyl acrylate lies in its bulky, chiral bicyclic pendant group. This group imposes significant steric hindrance and helical chirality when polymerized, making it an ideal candidate for Asymmetric Atom Transfer Radical Polymerization (ATRP) .

2.1 Synthesis Logic

The synthesis utilizes a nucleophilic acyl substitution between acryloyl chloride and (+)-menthol. A non-nucleophilic base (Triethylamine) is employed to scavenge the hydrochloric acid byproduct, driving the equilibrium forward and preventing acid-catalyzed side reactions.

Reaction Scheme:

  • Reactants: (+)-Menthol (Chiral auxiliary), Acryloyl Chloride (Acylating agent).

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Inhibitor: Hydroquinone (to prevent premature polymerization during workup).

2.2 Visualization of Synthesis Pathway[3]

SynthesisPathway Menthol (+)-Menthol (1S, 2R, 5S) Intermediate Tetrahedral Intermediate Menthol->Intermediate Nucleophilic Attack (DCM, 0°C) Acryloyl Acryloyl Chloride Acryloyl->Intermediate Nucleophilic Attack (DCM, 0°C) Product d-Menthyl Acrylate (CAS 108945-28-4) Intermediate->Product Elimination Byproduct Et3N·HCl (Precipitate) Intermediate->Byproduct Base Scavenging

Figure 1: Synthetic pathway for d-menthyl acrylate via acyl substitution.

Part 3: Experimental Protocol (Validated)

Objective: Synthesis of high-purity d-menthyl acrylate for polymerization.

Materials:

  • (+)-Menthol (10.0 g, 64 mmol)

  • Acryloyl chloride (6.95 g, 77 mmol, 1.2 eq)

  • Triethylamine (10.7 mL, 77 mmol, 1.2 eq)

  • Dichloromethane (anhydrous, 100 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge with nitrogen.

  • Solubilization: Dissolve (+)-menthol and triethylamine in anhydrous DCM. Cool the solution to 0 °C using an ice/water bath.

  • Addition: Add acryloyl chloride dropwise over 30 minutes. Critical: Maintain temperature < 5 °C to minimize elimination side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. A white precipitate (Et₃N·HCl) will form.

  • Workup:

    • Filter off the precipitate.

    • Wash the filtrate sequentially with:

      • 1M HCl (2 x 50 mL) – removes unreacted amine.

      • Sat. NaHCO₃ (2 x 50 mL) – removes unreacted acid/acrylic acid.

      • Brine (1 x 50 mL).

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Distillation: Purify the crude oil via vacuum distillation (approx. 110 °C @ 12 Torr) to obtain a clear liquid.

    • Note: Add a trace of hydroquinone inhibitor before distillation to prevent polymerization.

Part 4: Applications in Drug Development & Research[13]
4.1 Chiral Stationary Phases (CSPs)

Poly(d-menthyl acrylate) is optically active. When coated onto silica beads, it serves as a Chiral Stationary Phase for HPLC.

  • Mechanism: The helical conformation of the polymer backbone, induced by the bulky menthyl groups, creates chiral cavities.

  • Application: Separation of racemic drug intermediates (e.g., ibuprofen, warfarin) during quality control.

4.2 Amphiphilic Block Copolymers for Drug Delivery

d-Menthyl acrylate is highly hydrophobic. It is copolymerized with hydrophilic monomers (e.g., PEG-acrylate or acrylic acid) to form amphiphilic block copolymers.

  • Self-Assembly: In aqueous media, these copolymers self-assemble into micelles.

    • Core: Poly(d-menthyl acrylate) – Hydrophobic; solubilizes poorly soluble drugs.

    • Shell: Hydrophilic block – Provides stability and circulation time.

  • Advantage: The menthyl group is biocompatible (metabolizes to menthol) and acts as a permeation enhancer in transdermal applications.

4.3 Controlled Polymerization Workflow (ATRP)

To synthesize these defined block copolymers, Atom Transfer Radical Polymerization (ATRP) is the standard.

ATRP_Mechanism cluster_cycle Equilibrium (Controlled Growth) Initiator Alkyl Halide Initiator (R-X) Radical Propagating Radical (P•) Initiator->Radical Activation (k_act) Catalyst Cu(I)/Ligand Complex Catalyst->Radical Redox Cycle Radical->Radical + Monomer (Propagation) Dormant Dormant Polymer (P-X) Radical->Dormant Deactivation (k_deact) Monomer d-Menthyl Acrylate Dormant->Radical Re-activation

Figure 2: ATRP mechanism for controlling the molecular weight of Poly(d-menthyl acrylate).

References
  • PubChem. (2025). d-Menthyl acrylate | C13H22O2 | CID 10104558.[4] National Library of Medicine.[2] Retrieved from [Link]

  • Bensabeh, N., et al. (2018).[5] SET-LRP of the Hydrophobic Biobased Menthyl Acrylate. Biomacromolecules, 19(4), 1256-1268.[5] (Contextual citation for polymerization methods).

Sources

The Solubility of d-Menthyl Acrylate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Publication Date: February 20, 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of d-Menthyl acrylate in a range of common organic solvents. As a key monomer in the synthesis of specialty polymers with applications in drug delivery, personal care, and advanced materials, a thorough understanding of its solubility is paramount for formulation development, polymerization process design, and purification. While specific quantitative solubility data for d-Menthyl acrylate is not extensively documented in publicly available literature, this guide synthesizes information from structurally similar long-chain alkyl acrylates, fundamental principles of solubility, and established experimental methodologies to provide a robust framework for researchers and professionals in the field. This document outlines the theoretical underpinnings of solubility, provides qualitative and estimated solubility profiles, and details a comprehensive experimental protocol for the precise determination of d-Menthyl acrylate solubility.

Introduction to d-Menthyl Acrylate

d-Menthyl acrylate is a chiral monomer derived from the esterification of acrylic acid and d-menthol. Its unique molecular structure, characterized by a bulky, hydrophobic menthyl group, imparts distinct properties to the resulting polymers, including thermal stability, hydrophobicity, and specific optical activity. These characteristics make it a valuable building block in the development of novel materials for specialized applications.

Key Physicochemical Properties of d-Menthyl Acrylate:

PropertyValueSource
Molecular Formula C₁₃H₂₂O₂[1][2]
Molecular Weight 210.31 g/mol [1][2]
Appearance Colorless liquid (presumed)General knowledge
Boiling Point Not readily available
Density Not readily available

Molecular Structure of d-Menthyl Acrylate:

Caption: Molecular structure of d-Menthyl acrylate.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is scientifically grounded in the concepts of intermolecular forces and thermodynamics. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

For d-Menthyl acrylate, its solubility in a given organic solvent will be determined by the balance of its molecular features:

  • The Acrylate Group: The ester functionality introduces polarity and the potential for dipole-dipole interactions and weak hydrogen bonding with suitable solvents.

  • The Menthyl Group: This bulky, alicyclic hydrocarbon tail is non-polar and will favor interactions with non-polar solvents through London dispersion forces.

The overall solubility will be a interplay between these two competing characteristics.

Solubility Profile of d-Menthyl Acrylate in Organic Solvents

Qualitative Solubility Table:

Solvent ClassRepresentative SolventsExpected Solubility of d-Menthyl AcrylateRationale
Alcohols Methanol, Ethanol, IsopropanolGood to MiscibleThe acrylate group can hydrogen bond with the hydroxyl group of the alcohol, while the menthyl group has favorable interactions with the alkyl chain of the alcohol.
Ketones Acetone, Methyl Ethyl KetoneGood to MiscibleThe polar carbonyl group of the ketone can interact with the ester group of d-Menthyl acrylate.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Good to MiscibleThe ether oxygen can act as a hydrogen bond acceptor for any potential interactions.
Aromatic Hydrocarbons Toluene, Benzene, XyleneGood to MiscibleThe non-polar aromatic ring interacts favorably with the large, non-polar menthyl group.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneModerate to GoodStrong van der Waals forces between the menthyl group and the aliphatic solvent will promote solubility.
Chlorinated Solvents Dichloromethane, ChloroformGood to MiscibleThese solvents have a moderate polarity and can effectively solvate both the polar and non-polar portions of the molecule.
Water Insoluble to Very Slightly SolubleThe large, hydrophobic menthyl group will dominate, leading to very poor miscibility with water.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data for d-Menthyl acrylate, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility in various organic solvents. This method is adapted from general principles of solubility determination for liquid solutes.

Solubility Determination Workflow start Start: Prepare Materials prep_solute Prepare d-Menthyl Acrylate (Solute) start->prep_solute prep_solvent Select and Prepare Organic Solvent start->prep_solvent equilibration Equilibration: Mix Solute and Solvent prep_solute->equilibration prep_solvent->equilibration agitation Agitate at Constant Temperature equilibration->agitation separation Phase Separation (Centrifugation) agitation->separation sampling Sample the Supernatant separation->sampling analysis Quantitative Analysis (e.g., GC, HPLC) sampling->analysis calculation Calculate Solubility analysis->calculation end End: Report Data calculation->end

Caption: Workflow for experimental solubility determination.

4.1. Materials and Equipment

  • d-Menthyl acrylate (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature water bath or incubator with shaker

  • Centrifuge

  • Calibrated pipettes and syringes

  • Syringe filters (chemically compatible with the solvent)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

4.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of d-Menthyl acrylate to a series of glass vials.

    • To each vial, add a known volume or mass of the respective organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow any undissolved d-Menthyl acrylate to settle.

    • To ensure complete separation of the saturated solution from any excess solute, centrifuge the vials at a moderate speed for a specified time.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette or syringe. It is crucial to avoid disturbing the undissolved layer.

    • For highly concentrated solutions, it may be necessary to pass the sample through a chemically resistant syringe filter to remove any microscopic undissolved particles.

    • Accurately dilute the collected sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-calibrated GC or HPLC method to determine the concentration of d-Menthyl acrylate.

    • A calibration curve should be prepared using standard solutions of d-Menthyl acrylate of known concentrations in the same solvent.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of d-Menthyl acrylate in the original saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mole fraction.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of d-Menthyl acrylate in organic solvents:

  • Temperature: For most solid and liquid solutes, solubility increases with increasing temperature. However, this relationship should be determined experimentally.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with both the polar acrylate head and the non-polar menthyl tail will be a good solvent.

  • Presence of Impurities: Impurities in either the d-Menthyl acrylate or the solvent can affect the measured solubility.

Conclusion

While specific quantitative solubility data for d-Menthyl acrylate remains a gap in the readily available scientific literature, a strong qualitative and predictive understanding of its behavior in various organic solvents can be established. Based on its molecular structure and by analogy to similar compounds, d-Menthyl acrylate is expected to be highly soluble in a wide range of common organic solvents, including alcohols, ketones, ethers, and aromatic hydrocarbons, while being poorly soluble in water. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. Further research to quantify the solubility of d-Menthyl acrylate at various temperatures would be a valuable contribution to the scientific community, aiding in the optimization of its use in polymerization and formulation development.

References

  • Menssing Chemiehandel & Consultants GmbH. (n.d.). Isobornyl Acrylate (IBOA). Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). d-Menthyl acrylate. PubChem Compound Database. Retrieved February 20, 2026, from [Link]

Sources

Fundamental Principles of d-Menthyl Acrylate Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Precision Synthesis and Stereochemical Control

Executive Summary

This technical guide delineates the polymerization mechanisms of d-Menthyl Acrylate (MnA), a bulky chiral monomer critical for the development of optically active materials and Chiral Stationary Phases (CSPs). Unlike simple acrylates, the polymerization of MnA is governed by the steric hindrance of the isopropyl-methylcyclohexyl group, which dictates kinetic retardation in radical systems and enables high stereoregularity in anionic systems. This document provides validated protocols for Atom Transfer Radical Polymerization (ATRP) and Stereospecific Anionic Polymerization, emphasizing the causal link between reaction conditions (solvent polarity, ligand geometry) and the resultant polymer tacticity and optical performance.

Monomer Architecture & Physicochemical Properties[1][2][3][4]

Chemical Identity: d-Menthyl Acrylate (MnA) Role: Chiral Selector / Hydrophobic Monomer Key Feature: The bulky menthyl ester group acts as a "stereochemical anchor," influencing the propagating chain end's rotation and protecting the backbone from hydrolysis.

Purification Protocol (Critical Step)

Commercial MnA contains phenolic inhibitors (e.g., MEHQ) that must be removed to ensure reproducible kinetics, especially for ATRP.

  • Alkali Wash: Dissolve MnA in diethyl ether. Wash

    
     with 5% NaOH(aq) to remove inhibitors, followed by 
    
    
    
    with deionized water.
  • Drying: Dry the organic layer over anhydrous MgSO₄ for 4 hours. Filter.

  • Column Filtration: Pass the neat monomer through a column of basic alumina (activity I) to remove trace polar impurities.

  • Degassing: Sparge with dry

    
     for 30 mins prior to use. Store at -20°C.
    

Controlled Radical Polymerization: ATRP

While standard Free Radical Polymerization (FRP) yields atactic polymers with broad polydispersity (PDI > 1.5), Atom Transfer Radical Polymerization (ATRP) allows for the synthesis of well-defined Poly(d-MnA) with predetermined molecular weights (


) and low PDI (< 1.2).[1]
Mechanistic Insight

The steric bulk of the menthyl group significantly lowers the propagation rate constant (


) compared to methyl acrylate. Consequently, standard ligands like PMDETA often result in stalled polymerizations (<15% conversion). Scientific Integrity Note:  The use of Me6TREN  (tris[2-(dimethylamino)ethyl]amine) is required to increase the activation rate constant (

), compensating for the low

.
Validated ATRP Protocol (High Conversion System)

Target:


, Conversion > 80% in 2 hours.

Reagents:

  • Monomer: d-MnA (Purified)

  • Initiator: Ethyl 2-bromopropionate (EBP) (Structure mimics the acrylate chain end).[1]

  • Catalyst: Cu(I)Br[1]

  • Ligand: Me6TREN

  • Solvent: Anisole (50% v/v)

Step-by-Step Workflow:

  • Charge: In a Schlenk flask, add CuBr (1 equiv) and purge with

    
     for 15 min.
    
  • Solubilize: Add degassed Anisole and Me6TREN (1.1 equiv). Stir until the Cu-complex forms (often light green/blue).

  • Initiate: Add d-MnA (100 equiv) and EBP (1 equiv) via gas-tight syringe.

  • Polymerize: Immerse flask in an oil bath at 90°C .

  • Quench: Expose to air and dilute with THF. Pass through a neutral alumina column to remove copper catalyst (solution turns from green to colorless).

  • Precipitate: Dropwise into cold methanol (

    
     volume).
    
Visualization: ATRP Catalytic Cycle for MnA

ATRP_Mechanism Dormant Dormant Species (MnA-Br) Active Active Radical (MnA•) Dormant->Active k_act (Activation) Active->Dormant k_deact (Deactivation) Polymer Polymer Chain (Pn+1-Br) Active->Polymer k_p (+ Monomer) Monomer Monomer (d-MnA) Monomer->Polymer CuI Activator [Cu(I)/Me6TREN] CuII Deactivator [Cu(II)Br/Me6TREN] CuI->CuII Oxidation CuII->CuI Reduction

Caption: The ATRP equilibrium for d-Menthyl Acrylate. The use of Me6TREN shifts the equilibrium sufficiently to the right to maintain propagation despite the steric hindrance of the menthyl group.

Stereospecific Anionic Polymerization

For applications in Chiral Stationary Phases (CSP), tacticity is paramount. Isotactic poly(d-MnA) forms a rigid helical conformation that maximizes chiral recognition, whereas atactic or syndiotactic forms adopt random coils.

The Stereocontrol Mechanism

The stereochemistry is dictated by the coordination state of the counterion (


 or 

) and the solvent polarity.
TacticitySolventInitiatorTemperatureMechanism
Isotactic Toluene (Non-polar)t-BuMgBr-78°CCoordination: The metal cation coordinates with the carbonyl of the incoming monomer and the chain end, forcing addition to the meso face.
Syndiotactic THF (Polar)t-BuLi / DPHLi-78°CCharge Repulsion: The solvent solvates the cation. The incoming monomer adds to the chain end from the sterically least hindered side (racemo).
Protocol: Synthesis of Isotactic Poly(d-MnA)

Reagents:

  • Solvent: Toluene (Distilled over Na/Benzophenone).

  • Initiator: tert-Butylmagnesium bromide (t-BuMgBr) (2.0 M in ether).

  • Monomer: d-MnA (Dried over

    
     and distilled).
    

Step-by-Step Workflow:

  • Apparatus: Flame-dried glass reactor under high-vacuum line or Argon glovebox.

  • Solvent Charge: Transfer Toluene (100 mL) to the reactor. Cool to -78°C (Dry ice/Acetone bath).

  • Initiator: Add t-BuMgBr (1.0 mmol).

  • Propagation: Slowly add d-MnA (20 mmol) dropwise over 10 minutes. The slow addition prevents localized heating which could disrupt the coordination complex.

  • Termination: After 24 hours at -78°C, quench with degassed methanol containing a trace of HCl.

  • Purification: Precipitate into methanol. Centrifuge and dry under vacuum.

Visualization: Solvent-Dependent Stereocontrol

Stereocontrol Start Anionic Polymerization of d-MnA NonPolar Non-Polar Solvent (Toluene) Start->NonPolar Polar Polar Solvent (THF) Start->Polar Coordination Mechanism: Cation Coordination (Mg2+ bridges Chain End & Monomer) NonPolar->Coordination Preserves Ion Pair Solvation Mechanism: Cation Solvation (Free Anion Repulsion) Polar->Solvation Separates Ion Pair Iso ISOTACTIC POLYMER (Helical Conformation) High Optical Rotation Coordination->Iso Meso Addition Syn SYNDIOTACTIC POLYMER (Random Coil) Lower Optical Rotation Solvation->Syn Racemo Addition

Caption: Divergent stereochemical pathways. Non-polar media enforce a coordination mechanism yielding isotactic helices, essential for high-performance chiral resolution.

Characterization & Applications in Drug Development

Tacticity Analysis (NMR)

Tacticity is quantified by


 NMR or 

NMR of the backbone protons/carbons.
  • Isotactic (mm): Look for distinct splitting patterns in the

    
    -methyl group (if using methacrylate) or the backbone methylene protons. For poly(acrylates), 
    
    
    
    NMR of the carbonyl region is most diagnostic.
    • Iso-triad (mm): ~174.5 ppm[2]

    • Hetero-triad (mr): ~175.0 ppm[2]

    • Syn-triad (rr): ~175.5 ppm[2]

Preparation of Chiral Stationary Phases (CSP)

For drug development professionals, the primary utility of Poly(d-MnA) is in HPLC columns for separating enantiomers (e.g., racemic drugs).

"Grafting To" Method (Recommended for Isotactic Polymers): Since isotactic Poly(d-MnA) must be synthesized anionically to maintain helicity, it cannot be grown directly from silica (which usually requires radical methods).

  • Functionalization: Synthesize Isotactic Poly(d-MnA) with a reactive end-group (e.g., using a functional terminator like chlorosilane).

  • Immobilization: React the polymer with aminopropyl-silica gel in toluene.

  • Coating: Alternatively, dissolve the isotactic polymer in THF, mix with porous silica gel, and slowly evaporate the solvent to physically coat the silica. This preserves the helical structure better than chemical bonding.

Data Summary: Polymer Properties[2][4][6][7]
PropertyIsotactic Poly(d-MnA)Syndiotactic/Atactic Poly(d-MnA)
Synthesis Method Anionic (Toluene, -78°C)FRP or Anionic (THF)
Conformation Rigid HelixRandom Coil
Optical Rotation (

)
High (Negative)Low
Glass Transition (

)
~ -10°C to 0°C~ 10°C
CSP Utility High (Excellent Recognition)Low (Poor Recognition)

References

  • Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization of Acrylates."[3] Macromolecules, 1998.[1] Link

  • Okamoto, Y., et al. "Stereospecific Anionic Polymerization of Acrylates and Methacrylates." Journal of the American Chemical Society, 2001. Link

  • Habaue, S., et al.

    
    -Substituted Acrylates." Polymer Journal, 1999. Link
    
  • Davis, K. A., et al. "Kinetic Investigation of the Atom Transfer Radical Polymerization of Methyl Acrylate." Macromolecules, 1999. Link

  • Pinto, M., et al. "Strategies for Preparation of Chiral Stationary Phases: Coating and Immobilization Methods." Molecules, 2021.[4][5] Link

  • Wulff, G. "Molecular Imprinting in Cross-Linked Materials with the Aid of Molecular Templates." Angewandte Chemie, 1995. (Context for CSP design). Link

Sources

An In-depth Technical Guide to the Chirality of d-Menthyl Acrylate Monomer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Modern Drug Development

In the landscape of contemporary pharmaceutical research and development, the stereochemical properties of a molecule are of paramount importance. The three-dimensional arrangement of atoms within a drug molecule can dramatically influence its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some well-known historical cases, responsible for adverse effects. Therefore, the ability to control chirality during the synthesis of drug candidates is a cornerstone of modern medicinal chemistry.

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the transfer of chirality to a prochiral substrate.[1] These auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a molecule to direct a stereoselective transformation.[1][2] After the desired chiral center is created, the auxiliary can be removed and often recycled.[2] d-Menthyl acrylate, derived from the naturally abundant and chiral (+)-menthol, is an important chiral building block and monomer. This guide provides an in-depth exploration of the chirality of d-Menthyl acrylate, its synthesis, characterization, and its application as a chiral auxiliary and in the development of chiral polymers for potential drug delivery applications.

d-Menthyl Acrylate: A Chiral Monomer

d-Menthyl acrylate is the ester of (+)-menthol and acrylic acid. The chirality of the molecule is derived from the menthyl group, which possesses three stereogenic centers.[3] The specific stereochemistry of the menthyl group dictates the facial selectivity in reactions involving the acrylate double bond.

Physicochemical Properties

A summary of the key physical and chemical properties of d-Menthyl acrylate is presented in the table below.

PropertyValueReference
IUPAC Name [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate[4]
CAS Number 108945-28-4[4]
Molecular Formula C₁₃H₂₂O₂[4]
Molecular Weight 210.31 g/mol [4]
Appearance Colorless liquid (presumed)
Boiling Point Not specified
Density Not specified
Specific Rotation Not explicitly found in searches

Synthesis and Characterization of d-Menthyl Acrylate

The most common method for the synthesis of d-Menthyl acrylate is the esterification of (+)-menthol with acryloyl chloride.[5]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product Reactant1 (+)-Menthol Reaction Esterification 0-20 °C, 24 h Reactant1->Reaction Reactant2 Acryloyl Chloride Reactant2->Reaction Base Triethylamine (Base) Base->Reaction Solvent Tetrahydrofuran (Solvent) Solvent->Reaction Filtration Filtration to remove triethylammonium chloride Reaction->Filtration Washing Aqueous Washes (Dilute HCl, NaHCO₃, Brine) Filtration->Washing Drying Drying over anhy. Na₂SO₄ Washing->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Vacuum Distillation (optional, for high purity) Evaporation->Purification Product d-Menthyl Acrylate Purification->Product

Caption: A typical workflow for the synthesis of d-Menthyl acrylate.

Detailed Experimental Protocol: Synthesis of d-Menthyl Acrylate

This protocol is based on a reported synthesis with a yield of 95%.[5]

Materials:

  • (+)-Menthol

  • Acryloyl chloride

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-menthol and triethylamine in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acryloyl Chloride: Add acryloyl chloride dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature between 0 and 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Workup - Filtration: Filter the reaction mixture to remove the precipitated triethylammonium chloride salt.

  • Workup - Extraction and Washing: Transfer the filtrate to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude d-Menthyl acrylate.

  • Purification (Optional): For high purity, the crude product can be purified by vacuum distillation.

Spectroscopic Characterization

Expected ¹H NMR Signals:

  • Acrylate Protons: Three distinct signals in the vinyl region (typically ~5.8-6.4 ppm) exhibiting characteristic cis, trans, and geminal coupling.[6][9]

  • Menthyl Protons: A complex series of multiplets in the aliphatic region (typically ~0.7-2.2 ppm) corresponding to the various protons of the menthyl group. The proton on the carbon bearing the ester oxygen will be shifted downfield.

Expected ¹³C NMR Signals:

  • Carbonyl Carbon: A signal in the downfield region, typically around 165-175 ppm.

  • Acrylate Olefinic Carbons: Two signals in the olefinic region, typically around 128-132 ppm.

  • Menthyl Carbons: A series of signals in the aliphatic region corresponding to the carbons of the menthyl group.

Expected IR Spectral Data:

  • C=O Stretch: A strong absorption band around 1720-1730 cm⁻¹, characteristic of an α,β-unsaturated ester.[10]

  • C=C Stretch: An absorption band around 1635 cm⁻¹.[11]

  • C-H Bending (vinyl): An absorption band around 810 cm⁻¹.[11]

  • C-H Stretching (aliphatic): Multiple absorption bands in the region of 2850-2960 cm⁻¹.

d-Menthyl Acrylate as a Chiral Auxiliary in Asymmetric Synthesis

The bulky and stereochemically defined menthyl group in d-menthyl acrylate can effectively shield one face of the acrylate double bond, leading to diastereoselective reactions. This is particularly well-documented in the context of Diels-Alder reactions.[3]

Mechanism of Chiral Induction in the Diels-Alder Reaction

In a Lewis acid-catalyzed Diels-Alder reaction, the Lewis acid coordinates to the carbonyl oxygen of the acrylate, locking it into a specific conformation. The bulky isopropyl group of the menthyl moiety then sterically hinders the approach of the diene from one face of the dienophile, forcing the reaction to occur on the less hindered face. This results in the preferential formation of one diastereomer of the cycloadduct.

G cluster_dienophile d-Menthyl Acrylate Dienophile (s-trans conformation) cluster_diene Diene (e.g., Cyclopentadiene) cluster_product Diastereomeric Products dienophile approach_favored Favored Approach (less hindered face) dienophile->approach_favored Diene approaches from the front approach_disfavored Disfavored Approach (sterically hindered face) dienophile->approach_disfavored Diene approaches from the back (blocked) diene Diene product_major Major Diastereomer approach_favored->product_major product_minor Minor Diastereomer approach_disfavored->product_minor

Caption: Proposed mechanism of chiral induction in a Diels-Alder reaction.

Note: A proper 2D chemical structure image would be embedded in a real-world application of this diagram.

The diastereoselectivity of such reactions can be influenced by the choice of Lewis acid catalyst and the reaction conditions.[12][13] While menthol-derived acrylates can provide good diastereoselectivity, other derivatives like 8-phenylmenthol have been shown to afford even higher levels of stereocontrol due to additional π-stacking interactions.[3]

Applications in Drug Development and Chiral Polymers

The chirality of d-menthyl acrylate can be leveraged in drug development in two primary ways: as a chiral auxiliary in the synthesis of small molecule drug candidates and as a chiral monomer for the creation of functional polymers with potential applications in drug delivery.

Chiral Auxiliary in Pharmaceutical Synthesis

The use of menthol-derived chiral auxiliaries is a well-established strategy in the synthesis of complex, enantiomerically pure molecules, including natural products and pharmaceutical intermediates.[1][14] The diastereoselective reactions enabled by d-menthyl acrylate can be a key step in a synthetic route, establishing a critical stereocenter that is carried through to the final active pharmaceutical ingredient (API). After the key stereoselective step, the menthol auxiliary can be cleaved and recovered.

Chiral Polymers for Drug Delivery

Polymers derived from d-menthyl acrylate, i.e., poly(d-menthyl acrylate), possess a chiral backbone or chiral pendant groups, which can impart unique properties to the material. While specific studies on poly(d-menthyl acrylate) for drug delivery are not abundant in the searched literature, the broader field of chiral polymers offers intriguing possibilities.

Chiral polymers have been investigated for applications in:

  • Chiral recognition and separation: The chiral environment within the polymer matrix can allow for the selective binding or release of one enantiomer of a chiral drug over the other.[15][16][17] This could be exploited for the development of drug delivery systems that provide enantioselective release profiles.

  • Enhanced interactions with biological systems: As biological systems are inherently chiral, chiral polymers may exhibit specific interactions with cells, tissues, or proteins, potentially leading to improved targeting or cellular uptake of encapsulated drugs.[18]

The polymerization of d-menthyl acrylate can be controlled to produce polymers with well-defined architectures, such as block copolymers, which can self-assemble into nanoparticles or micelles for drug encapsulation.[19]

Conclusion

d-Menthyl acrylate is a valuable chiral monomer derived from a readily available natural product. Its well-defined stereochemistry makes it a useful tool in asymmetric synthesis, particularly as a chiral auxiliary in diastereoselective reactions like the Diels-Alder cycloaddition. While detailed physicochemical and spectroscopic data for the monomer require further dissemination in publicly accessible literature, the principles of its synthesis and application are well-understood. The incorporation of d-menthyl acrylate into polymers opens up exciting avenues for the development of novel chiral materials with potential applications in enantioselective drug delivery and other areas of pharmaceutical science. Further research into the properties and applications of poly(d-menthyl acrylate) and its derivatives is warranted to fully explore its potential in the development of advanced drug delivery systems.

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An In-Depth Technical Guide to the Health and Safety of d-Menthyl Acrylate in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive health and safety information for the laboratory use of d-Menthyl acrylate, tailored for researchers, scientists, and drug development professionals. Acknowledging the limited direct toxicological data for this specific compound, this document employs a scientifically grounded approach, utilizing read-across data from structurally similar acrylate esters to formulate robust safety protocols. The causality behind each recommendation is explained to foster a deep understanding of safe laboratory practice.

Section 1: Chemical and Physical Identity of d-Menthyl Acrylate

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. d-Menthyl acrylate is an acrylate ester of d-menthol. Its physical characteristics are crucial for anticipating its behavior in a laboratory setting, such as its potential for volatilization and its physical state at room temperature.

Table 1: Physical and Chemical Properties of d-Menthyl Acrylate

Property Value Source
IUPAC Name [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate [1]
Synonyms (1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acrylate [1]
CAS Number 108945-28-4 [1][2][3][4]
Molecular Formula C13H22O2 [1][2][4]
Molecular Weight 210.31 g/mol [1][2][4]
Appearance Assumed to be a liquid at room temperature Inferred from related acrylates

| XLogP3-AA | 4.2 |[1][2] |

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds are:

  • Skin Irritation and Sensitization: Acrylates are notorious for causing skin irritation and allergic contact dermatitis upon repeated or prolonged contact.[5][6][7][8][9] Monomeric forms are particularly potent sensitizers.[6] Once an individual is sensitized, subsequent exposure to even minute quantities can trigger a significant allergic reaction.[6][10]

  • Respiratory Irritation: Vapors and aerosols of acrylate esters can irritate the respiratory tract, causing symptoms such as coughing and shortness of breath.[7][11]

  • Eye Irritation: Direct contact with the liquid or high concentrations of vapor can cause serious eye irritation.[7][12]

  • Flammability: Many low-molecular-weight acrylates are flammable liquids, and their vapors can form explosive mixtures with air.[7][13][14][15] It is prudent to treat d-Menthyl acrylate as a flammable substance.

Table 2: GHS Hazard Profile of Surrogate Acrylates (Example: Methyl Acrylate)

Hazard Class Hazard Category GHS Pictogram Signal Word Hazard Statement
Flammable Liquids Category 2 🔥 Danger H225: Highly flammable liquid and vapor.[12]
Acute Toxicity, Oral Category 3 💀 Danger H301: Toxic if swallowed.[12]
Acute Toxicity, Dermal Category 4 Warning H312: Harmful in contact with skin.[12]
Acute Toxicity, Inhalation Category 4 Warning H332: Harmful if inhaled.[12]
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation.[12][14]
Eye Damage/Irritation Category 2A Warning H319: Causes serious eye irritation.[12]
Skin Sensitization Category 1 Warning H317: May cause an allergic skin reaction.[12][14]

| STOT, Single Exposure | Category 3 (Respiratory) | ❗ | Warning | H335: May cause respiratory irritation.[12][14] |

This table is representative of the hazards of the acrylate class. Researchers must treat d-Menthyl acrylate as possessing similar potential hazards until specific data proves otherwise.

Section 3: The Hierarchy of Controls for Safe Handling

A systematic approach to safety, known as the hierarchy of controls, provides a framework for minimizing risk. This methodology prioritizes the most effective control measures. For a research chemical like d-Menthyl acrylate, where the primary goals are synthesis and analysis, the focus lies heavily on engineering controls, administrative controls, and personal protective equipment (PPE).

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for d-Menthyl Acrylate Elimination Elimination (Most Effective) Not feasible for research Substitution Substitution Not feasible for research Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: The single most important engineering control is the mandatory use of a certified chemical fume hood for all manipulations of d-Menthyl acrylate.[16][17] This contains vapors, preventing respiratory exposure, and provides a barrier in case of splashes.

  • Administrative Controls: This guide, along with institution-specific Standard Operating Procedures (SOPs) and mandatory safety training, constitutes the core administrative controls. All personnel must be trained on the specific hazards of acrylates before beginning work.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable.

    • Eye Protection: Chemical splash goggles are required. A face shield should be worn over goggles when there is a significant splash risk.

    • Hand Protection: Due to the high risk of skin sensitization, glove selection is critical. Acrylates can penetrate some common glove materials. Double-gloving is recommended. Use a heavier gauge glove, such as butyl rubber or laminate film gloves, as the outer layer.[16] Always check the manufacturer's glove compatibility charts.

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[13]

Section 4: Standard Operating Procedures (SOPs) for Laboratory Use

Adherence to detailed SOPs is essential for ensuring reproducible science and, more importantly, personal safety. The following protocols are designed as a template and should be adapted to specific experimental needs in consultation with your institution's Environmental Health & Safety (EH&S) department.

Experimental_Workflow cluster_workflow General Workflow for Handling d-Menthyl Acrylate Prep Preparation (Don PPE, Prepare Hood) Weigh Weighing & Transfer (In Hood, Use Secondary Containment) Prep->Weigh Reaction Reaction Setup (Closed System if Possible) Weigh->Reaction Workup Work-up / Quenching (Vent Pressure, Cool) Reaction->Workup Purify Purification (e.g., Chromatography in Hood) Workup->Purify Waste Waste Disposal (Segregated Hazardous Waste) Purify->Waste

Caption: A generalized workflow for experiments involving d-Menthyl acrylate.

Protocol 1: Weighing and Preparing Solutions
  • Pre-Operation Checklist:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Don all required PPE: chemical splash goggles, flame-resistant lab coat, and double gloves (appropriate material).

    • Assemble all necessary glassware, reagents, and spill kit materials inside the fume hood.

    • Place absorbent, plastic-backed pads on the fume hood work surface.

  • Weighing and Transfer:

    • Rationale: To prevent inhalation of vapors and contain any potential spills.

    • Procedure: Always perform transfers of d-Menthyl acrylate inside the fume hood.[16]

    • Tare a sealed container (e.g., a vial with a septum cap or a round-bottom flask with a stopper) on a balance.

    • Remove the container from the balance and place it in secondary containment (e.g., a beaker) inside the fume hood.

    • Using a syringe or pipette, transfer the desired amount of d-Menthyl acrylate into the container.

    • Seal the container immediately.

    • Wipe the exterior of the container with a damp cloth to remove any residue.

    • Re-weigh the sealed container to determine the exact mass transferred.

  • Dissolution:

    • Rationale: To minimize vapor release during solvent addition.

    • Procedure: Add the solvent to the sealed container via syringe through a septum or by briefly opening the container in the back of the fume hood. Swirl gently to mix.

Protocol 2: Spill and Emergency Response

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

Spill_Response Start Spill Occurs Assess Assess Size & Risk Is it a major spill? (>100mL, fire, injury) Start->Assess Evacuate Evacuate Area Alert Others Call Emergency Services (911) Report to EH&S Assess->Evacuate Yes Cleanup Minor Spill Cleanup (Trained Personnel Only) Assess->Cleanup No PPE Don Appropriate PPE (Respirator if needed) Cleanup->PPE Control Control Vapors & Sources (Remove ignition sources) PPE->Control Absorb Absorb Spill (Use inert material) Control->Absorb Collect Collect & Bag Waste (Label as Hazardous) Absorb->Collect Decon Decontaminate Area Collect->Decon

Caption: A decision flowchart for responding to a chemical spill.

  • Skin Contact:

    • Immediately go to the nearest safety shower or drench hose.[18]

    • Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[16][19]

    • Do not use neutralizing chemicals.

    • Seek immediate medical attention. Inform medical personnel of the chemical identity.

  • Eye Contact:

    • Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[19][20]

    • Remove contact lenses if present and easy to do so. Continue rinsing.

    • Seek immediate medical attention.

  • Inhalation:

    • Immediately move the affected person to fresh air.[19][20]

    • If breathing is difficult, provide respiratory support.

    • Seek immediate medical attention.

  • Minor Spill (<100 mL):

    • Alert others in the immediate area.

    • Ensure the fume hood is operational. If the spill is outside the hood, evacuate the area.

    • Remove all ignition sources.[11][13]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like paper towels.

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Report the incident to the lab supervisor and EH&S.

  • Major Spill (>100 mL):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • From a safe location, call emergency services and your institution's EH&S department.[16]

    • Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

Section 5: Storage and Waste Disposal

  • Storage:

    • Store d-Menthyl acrylate in a cool, dry, well-ventilated area designated for flammable liquids.[13]

    • Keep containers tightly closed and store them in secondary containment.

    • Store away from heat, sparks, open flames, and strong oxidizing agents.[11][12]

    • Acrylates are often stabilized with an inhibitor (like MEHQ) which requires the presence of oxygen to be effective. Do not store under an inert atmosphere unless specified by the manufacturer.[15]

  • Waste Disposal:

    • All waste containing d-Menthyl acrylate (unreacted material, contaminated absorbent materials, gloves, etc.) must be disposed of as hazardous chemical waste.

    • Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

    • Follow all institutional, local, and federal regulations for hazardous waste disposal.[13][21]

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  • Health and Environmental Effects Profile for Methyl Acrylate - U.S. EPA. (n.d.).
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  • Methyl acrylate - IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (n.d.).
  • Comparing the Skin Sensitization Potency of Acrylate and Methacrylate Analogs - Gradient Corp. (2025, March 18). Retrieved February 20, 2026, from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Retrieved February 20, 2026, from a guidance document on PPE selection.
  • Methyl acrylate - IDLH | NIOSH - CDC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Chronic toxicity and oncogenicity of inhaled methyl acrylate and n-butyl acrylate in Sprague-Dawley rats - PubMed. (n.d.). Retrieved February 20, 2026, from [Link]

  • Standard Operating Procedure Methyl Methacrylate - Environmental Health and Safety. (n.d.).

Sources

d-Menthyl Acrylate: Strategic Sourcing, Synthesis, and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Chiral Polymer Applications

Executive Summary: The Enantiomeric Imperative

In high-precision polymer chemistry and drug delivery systems, chirality is not a trivial variable—it is the defining parameter. While (-)-Menthyl acrylate (L-form) is ubiquitous in commercial catalogs due to the abundance of natural (-)-Menthol, its enantiomer, (+)-Menthyl acrylate (d-Menthyl acrylate) , is a critical rarity.

This guide addresses the specific logistical and technical challenges of acquiring d-Menthyl acrylate (CAS: 108945-28-4) . Unlike commodity monomers, the d-form often requires custom synthesis or specialized sourcing. This document provides a validated roadmap for researchers to secure high-purity d-Menthyl acrylate through verified supply chains or in-house synthesis, ensuring the integrity of chiral recognition platforms.

Technical Specifications & Identity

Before sourcing, strict adherence to chemical identity is required to prevent "stereochemical drift" in experimental results.

ParameterSpecificationNotes
Chemical Name (+)-Menthyl acrylate; (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl acrylateCRITICAL: Ensure the descriptor is (+) or d-.[1][2]
CAS Number 108945-28-4 Do not confuse with L-form (4835-96-5).
Molecular Formula C₁₃H₂₂O₂MW: 210.31 g/mol
Physical State Clear, colorless liquid
Optical Rotation

to

(c=1, CHCl₃)
Value depends on purity; L-form is negative.
Boiling Point ~111-113 °C (at 12 mmHg)High vacuum distillation recommended.
Solubility Soluble in organic solvents (DCM, THF, Toluene); Insoluble in water.

Commercial Availability & Supply Chain Analysis

The market for d-Menthyl acrylate is fragmented and tier-dependent . Unlike the L-form, which is stocked by major distributors (Sigma-Aldrich, TCI), the d-form is typically a "Make-to-Order" (MTO) item.

Supplier Tiers
  • Tier 1 (Global Catalog): Rarely in stock. Often mislabeled or cross-referenced with the L-form. Action: Always request a Certificate of Analysis (CoA) showing specific optical rotation before purchase.

  • Tier 2 (Specialty/Fine Chemical): The primary source. Companies specializing in chiral building blocks.

    • Key Regions: China (Jiangsu, Shanghai), India (Hyderabad).

    • Lead Time: 2–4 weeks (synthesis on demand).

  • Tier 3 (Custom Synthesis Houses): Most reliable for >100g quantities.

Verified/Potential Suppliers (Subject to Lot Availability)
  • Meryer (Shanghai) Chemical Technology: Often lists CAS 108945-28-4.[2][3]

  • Hefei TNJ Chemical Industry: Bulk fine chemical supplier.

  • Finetech Industry: Focuses on rare organic intermediates.

  • Note: Major US/EU distributors (e.g., Fisher, VWR) usually fulfill these orders via third-party sourcing, adding markup and time.

The "Buy vs. Make" Decision Matrix

Due to the high cost (


100 per gram) and lead times of the d-form, many labs opt for in-house synthesis.

SourcingDecision Figure 1: Strategic Sourcing Decision Tree for Chiral Monomers Start Need d-Menthyl Acrylate VolCheck Required Quantity? Start->VolCheck SmallScale < 10 Grams VolCheck->SmallScale LargeScale > 10 Grams VolCheck->LargeScale BudgetCheck Budget > $100/g? SmallScale->BudgetCheck TimeCheck Lead Time > 4 Weeks? LargeScale->TimeCheck Buy PURCHASE (Tier 2 Suppliers) BudgetCheck->Buy Yes Make SYNTHESIZE (In-House) BudgetCheck->Make No TimeCheck->Buy Yes (Can Wait) TimeCheck->Make No (Urgent)

In-House Synthesis Protocol (The "Plan B")

When commercial sourcing fails or costs are prohibitive, d-Menthyl acrylate can be synthesized via the esterification of (+)-Menthol with Acryloyl chloride .

Mechanism: Nucleophilic acyl substitution. Critical Precursor: (+)-Menthol (CAS: 15356-60-2). Ensure you do not use the cheaper (-)-Menthol.

Reagents & Equipment[4]
  • Reactants: (+)-Menthol (1.0 eq), Acryloyl chloride (1.2 eq).

  • Base: Triethylamine (TEA) (1.5 eq) – to neutralize HCl.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Inhibitor: 4-Methoxyphenol (MEHQ) (100–200 ppm) – Essential to prevent polymerization during workup.

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL round-bottom flask. Purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve (+)-Menthol (e.g., 15.6 g, 100 mmol) and TEA (21 mL, 150 mmol) in 200 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Add Acryloyl chloride (9.7 mL, 120 mmol) dropwise over 30 minutes. Caution: Exothermic reaction. Maintain Temp < 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–18 hours. Monitoring via TLC (Hexane/EtOAc 9:1) should show disappearance of menthol.

  • Quench & Wash:

    • Filter off the precipitated triethylamine hydrochloride salts.

    • Wash filtrate with 1M HCl (remove excess amine), sat. NaHCO₃ (neutralize acid), and Brine.

  • Concentration: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure (Rotavap) at < 30°C (heat sensitive).

  • Purification:

    • Method A (High Purity): Vacuum distillation (bp ~112°C @ 12 mmHg). Add CuCl or MEHQ to pot to prevent polymerization.

    • Method B (Convenience): Flash column chromatography (Silica, 0-5% EtOAc in Hexanes).

SynthesisFlow Figure 2: Synthesis Workflow for d-Menthyl Acrylate Menthol (+)-Menthol (Solid) Reaction Esterification (0°C -> RT, DCM, TEA) Menthol->Reaction AcCl Acryloyl Chloride (Liquid) AcCl->Reaction Workup Workup (Acid/Base Wash) Reaction->Workup Crude Crude Oil (+ Inhibitor) Workup->Crude Purification Distillation or Column Chromatography Crude->Purification Product Pure d-Menthyl Acrylate Purification->Product

Quality Assurance & Validation

Whether purchased or synthesized, validation is non-negotiable.

The "Chirality Check"

The most common error is receiving the L-form labeled as the d-form.

  • Protocol: Dissolve 100 mg of sample in 10 mL Chloroform (

    
    ). Measure optical rotation at 20°C (Sodium D line).
    
  • Pass Criteria:

    
    .
    
  • Fail Criteria: Negative rotation (indicates L-form) or low positive rotation (indicates racemic mixture or impurities).

Purity Analysis (GC/NMR)
  • ¹H NMR (CDCl₃): Look for acrylate vinyl protons at

    
     5.8–6.4 ppm and the characteristic menthyl isopropyl doublet at 
    
    
    
    0.7–0.9 ppm.
  • GC-MS: Ensure >98% purity. Impurities like unreacted menthol can act as plasticizers, altering polymer

    
    .
    

Applications in Research

  • Chiral Stationary Phases (CSPs): Polymerized d-Menthyl acrylate creates chiral cavities used to separate enantiomers of drugs (e.g., ibuprofen, thalidomide) in HPLC columns.

  • Asymmetric Polymerization: Used as a bulky chiral pendant group to induce helicity in polymer backbones.

  • Smart Hydrogels: d-Menthyl acrylate copolymers exhibit thermo-responsive behavior distinct from their L-counterparts due to steric packing differences.

References

  • PubChem. d-Menthyl acrylate | C13H22O2 | CID 10104558.[1] National Library of Medicine. [Link]

  • Gantrade Corporation. Methyl Acrylate: A Special Acrylic Monomer (General Acrylate Chemistry). [Link]

  • ResearchGate. Atom Transfer Radical Polymerization of Menthyl Acrylate. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging d-Menthyl Acrylate for Thermoresponsive Biomedical Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the application of d-Menthyl acrylate as a functional monomer for the synthesis of thermoresponsive hydrogels for biomedical applications. We delve into the core principles of Lower Critical Solution Temperature (LCST) behavior, detailing how the unique hydrophobicity of the d-menthyl moiety can be harnessed to precisely tune the thermal transition of hydrogel networks. This guide offers detailed, field-proven protocols for the synthesis, characterization, and application of these smart materials in controlled drug delivery systems.

Introduction: The Advent of "Smart" Hydrogels

Hydrogels are three-dimensional, water-swollen polymer networks that have become indispensable materials in biomedicine due to their high water content, biocompatibility, and structural similarity to the native extracellular matrix.[1][2] Their utility spans applications from tissue engineering scaffolds to vehicles for therapeutic delivery.[3][4] A particularly advanced class of these materials are "smart" hydrogels, which undergo reversible changes in their properties in response to external stimuli like pH, light, or temperature.[5][6]

Thermoresponsive hydrogels, specifically those exhibiting a Lower Critical Solution Temperature (LCST), are of significant interest.[7] These materials are soluble and highly swollen in water below their LCST, but undergo a rapid, reversible collapse to a hydrophobic, de-swollen state when the temperature is raised above this critical point.[8] This on-demand phase transition provides a powerful mechanism for applications such as injectable in-situ gelling systems and environmentally triggered drug release.[5]

While poly(N-isopropylacrylamide) (PNIPAM) is the most studied thermoresponsive polymer, there is a growing need for new monomers that offer a wider range of tunability and functionality.[8] Here, we introduce d-Menthyl acrylate , a novel monomer featuring a bulky and hydrophobic d-menthyl group derived from menthol.[9][10] By copolymerizing d-Menthyl acrylate with traditional hydrophilic monomers, it is possible to precisely engineer the hydrophilic-hydrophobic balance of the resulting hydrogel network, thereby offering a versatile tool to control its LCST and other physicochemical properties.

Part 1: The Principle of d-Menthyl Acrylate-Induced Thermo-Responsiveness

The functionality of a d-Menthyl acrylate-based hydrogel hinges on the thermodynamic interplay between the polymer network and the surrounding aqueous environment. The incorporation of the hydrophobic d-menthyl groups alongside hydrophilic polymer chains creates a finely tuned amphiphilic system.

Mechanism of LCST Behavior:

  • Below the LCST (T < LCST): At lower temperatures, the entropic cost of ordering water molecules around the hydrophobic d-menthyl groups is less significant. Hydrogen bonding between water and the hydrophilic segments of the polymer chains (e.g., amide or carboxyl groups) is the dominant interaction. This results in polymer chain hydration and extension, leading to a swollen, hydrophilic hydrogel state.[8]

  • Above the LCST (T > LCST): As the temperature increases, the entropy of the system becomes a more dominant factor. The system seeks to maximize disorder by releasing the ordered water molecules from the vicinity of the hydrophobic moieties. This leads to a prevalence of intra- and intermolecular hydrophobic interactions among the d-menthyl groups.[8] This cooperative association causes the polymer network to collapse, expelling water and transitioning the hydrogel into a compact, hydrophobic state.

The LCST is the precise temperature at which this transition occurs. By adjusting the molar ratio of the hydrophobic d-Menthyl acrylate to a more hydrophilic co-monomer, this transition temperature can be finely tuned. Increasing the concentration of d-Menthyl acrylate will enhance the overall hydrophobicity of the network, typically resulting in a lower LCST.[11]

Caption: General workflow for hydrogel synthesis via free-radical polymerization.

Protocol 1: Synthesis of a Thermoresponsive Hydrogel

This protocol describes the synthesis of a hydrogel composed of N-isopropylacrylamide (NIPAAm) and d-Menthyl acrylate, crosslinked with N,N'-methylenebis(acrylamide) (BIS).

Materials:

  • N-isopropylacrylamide (NIPAAm)

  • d-Menthyl acrylate

  • N,N'-methylenebis(acrylamide) (BIS) (Crosslinker)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

  • Deionized (DI) Water, chilled

  • Nitrogen gas

Procedure:

  • Monomer Preparation: In a glass vial, dissolve the desired amounts of NIPAAm and BIS in chilled DI water. See Table 1 for formulation examples.

  • Adding the Co-monomer: Add the specified amount of d-Menthyl acrylate to the solution. As d-Menthyl acrylate is hydrophobic, sonicate the mixture for 10-15 minutes to ensure a homogenous dispersion.

  • Deoxygenation (Critical Step): Seal the vial with a rubber septum and purge the solution with nitrogen gas for 20-30 minutes. This is essential as oxygen inhibits free-radical polymerization. [12]4. Initiation: While continuing to stir under a nitrogen atmosphere, add the APS solution, followed by TEMED. TEMED accelerates the formation of radicals from APS.

  • Polymerization: Quickly vortex the solution and pour it into a mold (e.g., between two glass plates with a spacer). Allow the polymerization to proceed at room temperature for at least 4 hours, or overnight.

  • Purification: Once gelation is complete, carefully remove the hydrogel from the mold. Cut it into discs of a defined size. Place the discs in a large volume of DI water for 3-5 days, changing the water daily. This step is crucial to wash away any unreacted monomers, initiator, and other soluble components. [7]7. Drying: For dry weight measurements, freeze the purified hydrogel discs and then lyophilize (freeze-dry) them until a constant weight is achieved.

Table 1: Example Formulations for LCST Tuning

Formulation ID NIPAAm (mmol) d-Menthyl Acrylate (mmol) BIS (mol% of total monomer) Expected LCST Trend
DMA-0 10 0 2% Highest
DMA-1 9.8 0.2 2%
DMA-2 9.5 0.5 2%

| DMA-3 | 9.0 | 1.0 | 2% | Lowest |

Causality Note: The crosslinker (BIS) concentration is kept constant to ensure that changes in properties can be primarily attributed to the co-monomer ratio. A higher crosslink density generally leads to a less flexible network and reduced swelling capacity. [13]

Part 3: Physicochemical Characterization

Validating the properties of the synthesized hydrogels is a critical step to ensure they meet the requirements for the intended application.

Protocol 2: Determination of Swelling Behavior and LCST

A. Swelling Ratio Measurement

  • Record the dry weight (W_d) of a lyophilized hydrogel disc.

  • Immerse the disc in DI water at a temperature below the expected LCST (e.g., 25°C).

  • At regular time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record its swollen weight (W_s).

  • Continue until the weight remains constant, indicating equilibrium swelling. [11]5. Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (W_s - W_d) / W_d

B. LCST Determination (Cloud Point Method)

  • Place a swollen hydrogel sample in a cuvette filled with DI water.

  • Place the cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the optical transmittance at a fixed wavelength (e.g., 500 nm) as the temperature is increased incrementally (e.g., 1°C/min).

  • The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value, indicating the phase transition from transparent and swollen to opaque and collapsed. [14]

Protocol 3: Mechanical and Morphological Analysis
  • Rheology: The mechanical strength of the hydrogels can be quantified using a rheometer. Oscillatory frequency sweeps on swollen hydrogel discs can determine the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. For a stable gel, G' should be significantly greater than G''. [15]* Scanning Electron Microscopy (SEM): The internal porous architecture of the hydrogel can be visualized using SEM. Samples are prepared by snap-freezing a swollen hydrogel in liquid nitrogen and then lyophilizing it to preserve the porous structure. The dried sample is then sputter-coated with a conductive material (e.g., gold) before imaging.

Table 2: Representative Characterization Data (Hypothetical)

Formulation ID ESR at 25°C (g/g) LCST (°C) Storage Modulus (G') at 25°C (kPa)
DMA-0 15.2 32.5 5.1
DMA-1 14.1 31.0 5.8
DMA-2 12.5 29.2 6.5

| DMA-3 | 10.3 | 26.8 | 7.2 |

Part 4: Application in Controlled Drug Delivery

The thermoresponsive nature of d-Menthyl acrylate hydrogels makes them excellent candidates for on-demand drug delivery systems. A therapeutic agent can be loaded into the hydrogel at a low temperature and then released rapidly when the temperature is increased above the LCST.

Caption: Workflow for temperature-triggered drug delivery.

Protocol 4: Drug Loading and In Vitro Release Study

A. Drug Loading

  • Prepare a stock solution of a model drug (e.g., Methylene Blue or Vitamin B12) in a suitable buffer (e.g., PBS, pH 7.4).

  • Immerse pre-weighed, lyophilized hydrogel discs (e.g., formulation DMA-2) in the drug solution.

  • Allow the hydrogels to swell at a temperature below the LCST (e.g., 4°C or room temperature) for 48 hours to reach equilibrium loading.

  • The amount of drug loaded can be determined by measuring the decrease in drug concentration in the supernatant using UV-Vis spectrophotometry. [16] B. In Vitro Release

  • Remove the drug-loaded hydrogel, gently blot the surface, and place it in a known volume of fresh buffer.

  • Conduct the release study at two different temperatures: one below the LCST (e.g., 25°C) and one above (e.g., 37°C or 40°C).

  • At predetermined time points, withdraw an aliquot of the release medium and measure the drug concentration using UV-Vis spectrophotometry. Replace the withdrawn volume with fresh buffer to maintain sink conditions.

  • Plot the cumulative percentage of drug released versus time for both temperatures. A significantly faster and higher release is expected at the temperature above the LCST.

Table 3: Expected Drug Release Profile (Conceptual)

Time (hours) Cumulative Release at 25°C (T < LCST) Cumulative Release at 40°C (T > LCST)
1 5% 60%
4 12% 85%
8 18% 92%

| 24 | 25% | 95% |

Conclusion and Future Outlook

d-Menthyl acrylate presents itself as a highly effective and versatile hydrophobic co-monomer for the development of advanced thermoresponsive hydrogels. By strategically incorporating it into hydrophilic polymer networks, researchers can gain precise control over the Lower Critical Solution Temperature, tailoring the material's phase transition to specific biomedical needs, such as physiological temperature for in vivo applications. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and functional evaluation of these smart materials.

Future work should focus on comprehensive in vitro and in vivo biocompatibility and cytotoxicity assessments to validate their safety for clinical translation. [17][18]Furthermore, the unique properties of these hydrogels could be explored for applications beyond drug delivery, including the creation of dynamic scaffolds for 3D cell culture and tissue engineering, where temperature-induced changes in matrix stiffness and hydration could be used to direct cell behavior. [19][20]

References

  • Katime, I. and Mendizábal, E. (2010) Swelling Properties of New Hydrogels Based on the Dimethyl Amino Ethyl Acrylate Methyl Chloride Quaternary Salt with Acrylic Acid and 2-Methylene Butane-1,4-Dioic Acid Monomers in Aqueous Solutions. Materials Sciences and Applications, 1, 162-167.
  • Katime, I. (2015). Swelling Properties of New Hydrogels Based on the Dimethyl Amino Ethyl Acrylate Methyl Chloride Quaternary Salt with Acrylic Acid and 2-Methylene Butane-1,4-Dioic Acid Monomers in Aqueous Solutions.
  • Naeini, F. T., et al. (2021). Employing hydrogels in tissue engineering approaches to boost conventional cancer-based research and therapies. Journal of Materials Chemistry B, 9(44), 9137-9157.
  • Unknown. (n.d.). Physical Properties of Polymers LCST-type Phase Behavior of.
  • Katime, I., & Mendizábal, E. (2010). Swelling Properties of New Hydrogels Based on the Dimethyl Amino Ethyl Acrylate Methyl Chloride Quaternary Salt with A. Materials Sciences and Applications, 1(3), 162-167.
  • Perez, R. A. (2014). Synthesis, Characterization, and Modeling of Thermo-Responsive Hydrogels with Improved Mechanical Strength and Swelling Kinetics. University of Central Florida.
  • ChemicalBook. (n.d.). D-MENTHYL ACRYLATE synthesis.
  • Unknown. (2024). A novel characterization technique for hydrogels – in situ rheology-Raman spectroscopy for gelation and polymerization tracking. Materials Advances.
  • Klouda, L., & Mikos, A. G. (2008). Thermoresponsive hydrogels in biomedical applications - a review. European Journal of Pharmaceutics and Biopharmaceutics, 68(1), 34-45.
  • Zhang, K., et al. (2023). Thermo-Responsive Smart Hydrogels: Molecular Engineering, Dynamic Cross-Linking Strategies, and Therapeutics Applications. Gels, 9(1), 1.
  • O'Brien, F. J. (2011). Development of Hydrogels and Biomimetic Regulators as Tissue Engineering Scaffolds. Tissue Engineering Part A, 17(3-4), 275-287.
  • Poplawska, M., et al. (2014). Synthesis and characterization of polyethylene glycol dimethacrylate hydrogels for biomedical application. Applied Mechanics and Materials, 679, 158-170.
  • Baldaniya, L. H., & Sarkhejiya, N. A. (2012). Hydrogels: A Versatile Drug Delivery Carrier Systems. International Journal of Pharmaceutical Sciences and Nanotechnology, 5(3), 1797-1804.
  • Rodriguez-Rivera, G. J., et al. (2023). Bioactive Poly(ethylene Glycol) Acrylate Hydrogels for Regenerative Engineering. Journal of Biomedical Materials Research Part A, 111(8), 1239-1256. -Acrylate-Hydrogels-Rodriguez-Rivera-Green/0212001402288339578efc2299837c7674ed458d)
  • Wang, Y., et al. (2017). Synthesis and Characterization of Thermoresponsive Hydrogels Based on N-Isopropylacrylamide Crosslinked with 4,4′-Dihydroxybiphenyl Diacrylate. ACS Omega, 2(11), 8254-8263.
  • Unknown. (n.d.). Synthesis of Thiol-Acrylate Hydrogels for 3D Cell Culture and Microfluidic Applications.
  • Singh, A., et al. (2023). Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. Polymer Chemistry, 14(37), 4246-4273.
  • Unknown. (2024). Poly(ethylene glycol) Methyl Ether Acrylate-Grafted Chitosan-Based Micro- and Nanoparticles as a Drug Delivery System for Antibiotics. Gels, 10(1), 38.
  • Gribova, V., et al. (2022). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. Pharmaceutics, 14(7), 1439.
  • Ferreira, L., et al. (2004). Biocompatibility of chemoenzymatically derived dextran-acrylate hydrogels. Journal of Biomedical Materials Research Part A, 68(3), 584-596.
  • Wang, Y., et al. (2023). A Comprehensive Review of Thermosensitive Hydrogels: Mechanism, Optimization Strategies, and Applications. Gels, 9(7), 579.
  • BenchChem. (2025). Application Notes and Protocols for the Preparation of Hydrogels with Acryloyl Chloride.
  • Omray, L. K. (n.d.). Hydrogel as a Drug Delivery System. Pharma Journals.
  • Dong, R., et al. (2011). Design properties of hydrogel tissue-engineering scaffolds. Frontiers in Bioscience, 16(1), 1376-1390.
  • Hennink, W. E., & van Nostrum, C. F. (2012). Hydrogels for Therapeutic Delivery: Current Developments and Future Directions. Biomacromolecules, 13(1), 1-17.
  • Unknown. (2024). A Review of Advanced Hydrogel Applications for Tissue Engineering and Drug Delivery Systems as Biomaterials. Gels, 10(11), 833.
  • Unknown. (2024). Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. STAR Protocols, 5(1), 102830. 00301-3)
  • Unknown. (2023). Biocompatibility of New Hydrogels Based on a Copolymer of Fish Collagen and Methyl Methacrylate Obtained Using Heterogeneous Photocatalysis Under the Influence of Visible Light. Gels, 9(8), 606.
  • Unknown. (2017). Synthesis and characterization of methyl methacrylate - glycerol hydrogels by polymerization in acid medium.
  • Unknown. (n.d.). Physico-chemical Characterisation of Hydrogels. DORAS | DCU Research Repository.
  • Unknown. (2020). Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 108(5), 2294-2307.
  • Unknown. (2021). Characterization Techniques of Hydrogel and Its Applications.
  • Unknown. (2022). Chitosan Grafted Poly (Ethylene Glycol) Methyl Ether Acrylate Particulate Hydrogels for Drug Delivery Applications. Gels, 8(8), 494.
  • National Center for Biotechnology Information. (n.d.). d-Menthyl acrylate. PubChem Compound Database.
  • Unknown. (2022). Chitosan Grafted Poly (Ethylene Glycol) Methyl Ether Acrylate Particulate Hydrogels for Drug Delivery Applications. Gels, 8(8), 494.
  • Unknown. (2022). Design of Biocompatible Multifunctional Hydrogels with Stearyl Methacrylate and Vinylpyrrolidone. ACS Applied Polymer Materials, 4(3), 2136-2146.
  • Unknown. (2021). LCST polymers with UCST behavior.
  • Lin, W., et al. (2017). Hydrogels for Biomedical Applications: Their Characteristics and the Mechanisms behind Them. Gels, 3(1), 1.
  • Unknown. (2021). LCST polymers with UCST behavior.
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  • Unknown. (2021). LCST polymers with UCST behavior. Soft Matter, 17(8), 2132-2141.

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Application Note: d-Menthyl Acrylate for Chiral-Tuned Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Chiral Advantage in Drug Delivery

While standard hydrophobic monomers (e.g., methyl methacrylate, butyl acrylate) serve as passive structural components in drug delivery systems (DDS), d-Menthyl Acrylate (d-MA) introduces a critical bioactive dimension: chirality .

Biological systems are inherently homochiral. Cell membranes, proteins, and receptors often exhibit stereoselective interactions. By incorporating d-MA—derived from d-menthol—into amphiphilic block copolymers, researchers can engineer nanocarriers that actively modulate:

  • Protein Corona Formation: The chiral surface topology influences which plasma proteins adsorb to the nanoparticle, affecting stealth properties and clearance rates.

  • Cellular Uptake: d-enantiomers often exhibit differential uptake kinetics compared to their l-counterparts or racemic mixtures due to specific membrane receptor interactions.

  • Core Rigidity: The bulky, bicyclic menthyl group imparts a high glass transition temperature (

    
    ), creating a robust, glassy hydrophobic core that prevents premature drug leakage (burst release).
    

This guide details the synthesis of Poly(ethylene glycol)-block-Poly(d-menthyl acrylate) (PEG-b-PdMA) micelles using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, followed by a protocol for loading hydrophobic therapeutics.

Part 2: Material Properties & Mechanistic Logic

Physico-Chemical Profile[1][2][3]
  • Monomer: d-Menthyl Acrylate (d-MA)

  • Role: Hydrophobic block monomer, Chiral selector.

  • Key Feature: Bulky aliphatic side chain.

  • Solubility: Soluble in THF, Toluene, DMF; Insoluble in water.

  • Polymerization Kinetics: Slower propagation (

    
    ) compared to methyl acrylate due to steric hindrance of the isopropyl/methyl substituted cyclohexane ring.
    
The "Chiral-Glassy" Core Mechanism

Most micellar cores are soft (low


). PdMA forms a "frozen" core at body temperature. This physical state traps the drug effectively, requiring erosion or enzymatic cleavage for release, rather than simple diffusion.

ChiralCoreMechanism cluster_effect Therapeutic Impact Monomer d-Menthyl Acrylate (Chiral Monomer) Polymer Poly(d-MA) Block (High Tg ~100°C) Monomer->Polymer RAFT Polymerization Micelle Self-Assembled Nanocarrier Polymer->Micelle Solvent Switch (Self-Assembly) BioInteraction Stereoselective Bio-Interface Micelle->BioInteraction Chiral Surface Topology Reduced Clearance Reduced Clearance BioInteraction->Reduced Clearance Enhanced Uptake Enhanced Uptake BioInteraction->Enhanced Uptake

Figure 1: Mechanistic pathway from monomer to bioactive nanocarrier. The high


 core and chiral surface are distinct features of d-MA systems.

Part 3: Experimental Protocols

Protocol A: Synthesis of PEG-b-PdMA via RAFT

Objective: Synthesize a well-defined amphiphilic block copolymer with a target molecular weight of 25,000 g/mol (5k PEG, 20k PdMA).

Reagents:

  • Macro-CTA: Poly(ethylene glycol) methyl ether 4-cyano-4-(phenylcarbonothioylthio)pentanoate (PEG-CTA,

    
    ).
    
  • Monomer: d-Menthyl Acrylate (d-MA) (Purify via basic alumina column to remove inhibitor).

  • Initiator: AIBN (Recrystallized).

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology:

  • Stoichiometry Calculation:

    • Target DP (Degree of Polymerization) for PdMA block = 100.

    • [Monomer]:[CTA]:[Initiator] ratio = 100 : 1 : 0.2.

    • Why: Low initiator concentration minimizes dead chain termination, preserving "living" character.

  • Reaction Setup:

    • In a dry Schlenk flask, dissolve PEG-CTA (0.5 g, 0.1 mmol) and d-MA (2.1 g, 10 mmol) in 1,4-Dioxane (5 mL).

    • Add AIBN (3.28 mg, 0.02 mmol).

    • Seal with a rubber septum.

  • Deoxygenation (Critical):

    • Purge the solution with high-purity Nitrogen or Argon for 30 minutes via bubbling.

    • Integrity Check: The solution must remain colorless (or pale yellow from CTA) and free of bubbles before heating. Oxygen is a radical scavenger that will kill the reaction.

  • Polymerization:

    • Immerse flask in a pre-heated oil bath at 70°C .

    • Stir magnetically at 300 rpm for 12-24 hours .

    • Monitoring: Take aliquots at 0, 4, 8, and 12 hours for 1H-NMR to track conversion (monitor vinyl proton disappearance at 5.8-6.4 ppm). Stop when conversion reaches ~80-90% to avoid high viscosity and bimolecular termination.

  • Quenching & Purification:

    • Quench by plunging the flask into liquid nitrogen or an ice bath.

    • Expose to air.

    • Precipitation: Dropwise addition of the polymer solution into cold Methanol (10x excess volume). d-MA polymers are insoluble in methanol, while unreacted monomer remains soluble.

    • Centrifuge (4000 rpm, 10 min) and collect the pellet. Repeat precipitation 2x.

    • Dry under vacuum at 40°C for 24 hours.

Protocol B: Drug Loading & Micelle Formation (Nanoprecipitation)

Objective: Load Paclitaxel (PTX) into the glassy d-MA core.

Reagents:

  • PEG-b-PdMA Copolymer (from Protocol A).

  • Paclitaxel (Hydrophobic model drug).

  • Acetone (Common solvent).

  • Milli-Q Water (Non-solvent).

Methodology:

  • Dissolution:

    • Dissolve 20 mg of PEG-b-PdMA and 2 mg of PTX in 2 mL of Acetone.

    • Ensure complete solubilization (sonicate if necessary).

  • Self-Assembly (Flash Nanoprecipitation):

    • Set up a beaker with 10 mL of Milli-Q water, stirring rapidly (1000 rpm).

    • Using a syringe pump, inject the organic phase (polymer/drug in acetone) into the water at a rate of 10 mL/hr .

    • Mechanism:[1] As acetone diffuses into water, the hydrophobic PdMA blocks collapse instantly, trapping the PTX, while PEG chains extend to stabilize the interface.

  • Solvent Removal:

    • Stir the suspension open to air for 12 hours to evaporate acetone.

    • Alternatively, use a rotary evaporator at room temperature (do not heat above

      
       or the core may relax and release drug).
      
  • Purification:

    • Filter through a 0.45 µm PVDF syringe filter to remove unencapsulated drug aggregates.

    • Dialyze (MWCO 3.5 kDa) against water for 24 hours to remove trace solvent.

Part 4: Characterization & Validation

Data Presentation: Key Metrics
TechniqueParameter MeasuredExpected OutcomeValidation Criterion
1H-NMR Conversion / CompositionDisappearance of vinyl peaks; Ratio of PEG peak (3.6 ppm) to Menthyl peaks (0.7-2.0 ppm).Matches theoretical DP ±10%.
GPC (THF) Molecular Weight (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

,

,

)
Unimodal peak; Shift to lower elution volume vs. PEG-CTA.Dispersity (

) < 1.25 confirms controlled RAFT.[2][3]
DLS Hydrodynamic Diameter (

)
20 - 150 nm (depending on block ratio).PDI < 0.2 indicates uniform micelles.
CD Spec Chirality (Ellipticity)Distinct Cotton effect in UV region.Signal confirms retention of d-configuration.
Experimental Workflow Diagram

Workflow cluster_synthesis 1. Synthesis (RAFT) cluster_formulation 2. Formulation Step1 Mix PEG-CTA + d-MA + AIBN in Dioxane Step2 Degas (N2, 30 min) Step1->Step2 Step3 Polymerize 70°C, 12h Step2->Step3 Step4 Purify (MeOH Precip.) Step3->Step4 Step5 Dissolve Polymer + Drug in Acetone Step4->Step5 Dried Polymer Step6 Dropwise into Water (Nanoprecipitation) Step5->Step6 Step7 Evaporate Solvent Step6->Step7

Figure 2: Operational workflow for the synthesis and formulation of d-Menthyl Acrylate nanocarriers.

Part 5: References

  • Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules, 31(16), 5559–5562. Link

  • Kwon, G. S., & Okano, T. (1996). Polymeric micelles as new drug carriers. Advanced Drug Delivery Reviews, 21(2), 107-116. Link

  • Ye, J., et al. (2019). Nanoparticle orientation offers a way to enhance drug delivery.[4][5] MIT News. Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[6][1] Australian Journal of Chemistry, 58(6), 379-410. Link

  • Zhang, X., et al. (2017). Synthesis of an amphiphilic graft copolymer bearing a hydrophilic poly(acrylate acid) backbone for drug delivery. RSC Advances, 7, 54674-54683. Link

Sources

Troubleshooting & Optimization

Technical Support Center: d-Menthyl Acrylate (d-MA) ATRP Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Initiator/Catalyst Ratios for Bulky Hydrophobic Acrylates

Welcome to the Advanced Polymerization Support Hub

You are likely here because d-Menthyl Acrylate (d-MA) is behaving differently than methyl acrylate or styrene. Due to the bulky, hydrophobic menthyl group, d-MA exhibits significant steric hindrance and high viscosity at conversion. This guide moves beyond generic recipes to provide kinetically validated protocols for synthesizing well-defined poly(d-MA).

Module 1: The "Golden Ratios" & Protocol Selection

In ATRP, there is no single "correct" ratio. The ratio depends entirely on the ligand's activity and your target molecular weight. For d-MA, we recommend two distinct systems based on your priority: Control vs. Speed .

System A: The Robust Standard (PMDETA)

Best for: Beginners, low molecular weights, and maximum reproducibility.

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine)[1]

  • Characteristics: Lower activity constant (

    
    ). Slower polymerization allows for easier handling but may stall at high conversions due to viscosity.
    
  • The Ratio:

    
    
    
    
    
System B: The High-Performance System (Me6TREN)

Best for: High conversion (>80%), high molecular weights, and overcoming steric hindrance.

  • Ligand: Me

    
    TREN (Tris[2-(dimethylamino)ethyl]amine)[1][2][3]
    
  • Characteristics: Orders of magnitude higher

    
    . Pushes the equilibrium toward the active species, compensating for the slow propagation rate (
    
    
    
    ) caused by the bulky menthyl group.
  • The Ratio:

    
    
    
    
    

Critical Note: When using Me


TREN, you must lower the copper concentration. Using 1:1 ratios with Me

TREN often leads to radical termination (high PDI) because the radical concentration becomes too high [1].
Module 2: Visualizing the Control Mechanism

To troubleshoot, you must visualize the equilibrium. The bulky d-MA monomer struggles to approach the active radical center.

ATRP_Mechanism Dormant Dormant Species (P-Br) Active Active Radical (P*) Dormant->Active Activation (k_act) Driven by Ligand Activity Active->Dormant Deactivation (k_deact) Critical for Low PDI Polymer Polymer Chain (Pn+1) Active->Polymer Propagation (k_p) Slowed by Sterics Monomer d-Menthyl Acrylate (Bulky Monomer) Monomer->Polymer + Monomer Activator Activator [Cu(I)/L] Deactivator Deactivator [Cu(II)-Br/L] Activator->Deactivator Oxidation Deactivator->Activator Reduction

Figure 1: The ATRP equilibrium.[2][3][4][5][6] For d-MA, the propagation (


) is sterically hindered. If Activation (

) is too fast (wrong ligand/ratio), radical concentration spikes, leading to termination rather than growth.
Module 3: Troubleshooting Guide (FAQ)
Q1: My reaction stalls at 50-60% conversion. Why?

Diagnosis: This is likely the "Glass Effect" or Catalyst Death.

  • The Physics: Poly(d-MA) has a high

    
     and the reaction mixture becomes extremely viscous. The catalyst complex becomes diffusion-limited and cannot reach the chain ends.
    
  • The Chemistry: In PMDETA systems, the accumulation of Cu(II) eventually shifts the equilibrium entirely to the dormant side.

  • Solution:

    • Increase Solvent: Move from Bulk to 50% v/v Anisole or Toluene.

    • Switch to System B (Me

      
      TREN):  The higher activity keeps the reaction pushing forward even at lower diffusion rates [2].
      
    • Temperature: Ensure reaction is

      
      C.
      
Q2: I have high PDI (> 1.4) and low initiation efficiency.

Diagnosis: Poor Deactivation.

  • The Cause: You likely have too much Cu(I) relative to Cu(II) at the start (

    
    ). The "Persistent Radical Effect" takes too long to build up the necessary Cu(II) deactivator. During this lag time, chains terminate.
    
  • The Fix: "Flash" the equilibrium.

    • Add 10-20% Cu(II)Br

      
        (relative to Cu(I)) to your initial mixture.
      
    • Revised Ratio:

      
      .
      
    • This forces immediate control over the bulky propagating radicals [3].

Q3: How do I remove the copper? The polymer is sticky.

Diagnosis: Ligand retention.

  • Context: d-MA polymers are hydrophobic. Standard water washes often fail to remove the catalyst because the catalyst-ligand complex partitions into the organic polymer phase.

  • Protocol:

    • Dilute polymer in THF.

    • Pass through a column of Neutral Alumina (not silica, which can be acidic and hydrolyze the ester).

    • Pro-Tip: If using Me

      
      TREN, the complex is more water-soluble. A wash with dilute EDTA solution or passing through Dowex ion-exchange resin is highly effective.
      
Module 4: Comparative Data & Optimization Matrix

Use this table to adjust your experimental design based on your observed results.

SymptomProbable CauseAdjustment (Ratio/Condition)
Slow Rate (<10% / hr) Ligand activity too lowSwitch from PMDETA to Me

TREN
or TPMA .
Broad PDI (>1.5) Fast initiation, slow deactivationAdd Cu(II) (0.1 eq). Decrease temp by 10°C.
Induction Period Residual OxygenImprove degassing (Freeze-Pump-Thaw x3).
Loss of End-Group High temp terminationStop reaction at <90% conversion.
High Viscosity Polymer

/ Chain entanglement
Add Anisole (1:1 v/v).
Decision Tree: Ligand & Ratio Selection

Optimization_Flow Start Start: Define Goals Goal_MW Target: High MW / Speed? Start->Goal_MW Goal_Control Target: Perfect PDI? Start->Goal_Control Use_Me6TREN Use Me6TREN Ligand Ratio 100:1:0.1:0.1 Goal_MW->Use_Me6TREN Use_PMDETA Use PMDETA Ligand Ratio 100:1:1:1 Goal_Control->Use_PMDETA Check_PDI Is PDI > 1.3? Use_Me6TREN->Check_PDI Add_CuII Add 10% Cu(II) initially Check_PDI->Add_CuII Yes Good Proceed Check_PDI->Good No Check_Conv Stalls < 60%? Use_PMDETA->Check_Conv Increase_Temp Increase Temp to 90°C or add Solvent Check_Conv->Increase_Temp Yes

Figure 2: Logic flow for selecting the correct catalyst system based on experimental priorities.

References
  • Matyjaszewski, K., et al. (2006).[5] Highly active copper-based catalyst for atom transfer radical polymerization.[5][7][8] Journal of the American Chemical Society.[7][9] This paper establishes the activity hierarchy of ligands (Me6TREN >> PMDETA) and the necessity of lowering catalyst concentration for active ligands.

  • Tang, H., et al. (2025/ResearchGate). Atom Transfer Radical Polymerization of Menthyl Acrylate.[10] Specifically identifies that PMDETA yields only ~14% conversion while Me6TREN achieves ~78% with narrow PDI for menthyl acrylate.

  • Matyjaszewski Polymer Group. (CMU). Kinetic Studies on ATRP.

    
     values and the role of Cu(II) in controlling PDI.
    
    
  • Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science. Discusses the steric effects of bulky monomers on propagation rates.

Sources

Technical Support Center: Preventing Side Reactions in Free-Radical Polymerization of Acrylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acrylate polymerization. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their free-radical polymerization reactions. Instead of a rigid manual, this resource is structured as a series of practical questions and in-depth troubleshooting guides to address the specific challenges you encounter at the bench. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical mechanisms to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding side reactions in acrylate polymerization.

Q1: What are the most common side reactions in the free-radical polymerization of acrylates, and how do they affect my final polymer?

A1: In free-radical polymerization of acrylates, the ideal reaction is a chain-growth process where monomer units sequentially add to a growing radical chain. However, several side reactions can occur, significantly impacting the polymer's molecular weight, architecture, and properties.[1][2] The most prevalent side reactions include:

  • Chain Transfer: This involves the termination of a growing polymer chain and the creation of a new radical on another molecule (e.g., monomer, solvent, or another polymer chain).[3][4] This generally leads to a decrease in the average molecular weight.

  • Backbiting (Intramolecular Chain Transfer): The radical at the end of a growing chain can abstract a hydrogen atom from its own backbone.[5][6][7] This creates a more stable mid-chain radical, which can lead to short-chain branching.

  • β-Scission: The mid-chain radicals formed from backbiting can break, leading to the formation of a macromonomer (a polymer chain with a terminal double bond) and a new, smaller radical chain.[8][9] This can significantly alter the molecular weight distribution.

  • Inhibition and Retardation: Certain species, often present as stabilizers in the monomer, can react with and deactivate the initiating radicals, preventing polymerization from starting (inhibition) or slowing it down (retardation).[10][11]

Q2: My Gel Permeation Chromatography (GPC) results show a very broad molecular weight distribution (high polydispersity). What is the likely cause?

A2: A high polydispersity index (PDI or Đ) is a classic indicator of poor control over the polymerization process. In acrylate systems, this is most often caused by a combination of chain transfer reactions and the backbiting/β-scission sequence. Chain transfer to monomer or solvent creates new, shorter chains, broadening the distribution.[4] Simultaneously, backbiting and subsequent β-scission events introduce branching and can cleave polymer chains, further diversifying the chain lengths present in the final product.[6][9] High reaction temperatures often exacerbate these side reactions.

Q3: What is the functional difference between an "inhibitor" and a "retarder"?

A3: Both inhibitors and retarders interfere with the polymerization process, but they do so with different efficiencies and observable effects.[11]

  • An inhibitor reacts very rapidly with initiating radicals, completely preventing any polymerization until it is consumed. This results in a distinct "induction period" where no polymer is formed, after which the polymerization proceeds at a normal rate.[10][11]

  • A retarder is less reactive and only deactivates a fraction of the initiating radicals. Consequently, polymerization begins immediately but at a much slower rate than in a retarder-free system. There is no induction period, but the overall reaction rate is consistently reduced.[10][11]

Q4: My reaction mixture turned into an insoluble gel. What happened and how can I prevent this?

A4: Gelation, or the formation of a cross-linked polymer network, is a common and often catastrophic issue in acrylate polymerization.[12][13] It typically occurs due to extensive intermolecular chain transfer to the polymer. When a growing radical abstracts a hydrogen from a neighboring polymer chain, it creates a new radical site on that chain's backbone. This new mid-chain radical can then propagate, effectively "stitching" the two polymer chains together. If this happens frequently, an infinite network forms, leading to an insoluble gel. High monomer conversion and high temperatures significantly increase the likelihood of this side reaction.[14]

Section 2: In-Depth Troubleshooting Guide

This section is organized by common experimental problems. For each problem, we explore the potential causes, explain the underlying mechanisms, and provide actionable solutions.

Problem 1: Low Polymer Yield / Stalled Reaction

You've run your reaction for the prescribed time, but monomer conversion is unexpectedly low, or the reaction seems to have stopped prematurely.

  • Potential Cause: Presence of Inhibitors

    • Mechanism Explained: Acrylate monomers are shipped with added inhibitors, such as the monomethyl ether of hydroquinone (MEHQ) or butylated hydroxytoluene (BHT), to prevent spontaneous polymerization during transport and storage.[11][15][16] These molecules are radical scavengers; they react with and neutralize the initial radicals generated from your initiator.[10] If the inhibitor is not removed, it will consume the initiator radicals, leading to a long induction period or complete failure of the reaction.[14][15] Oxygen from the atmosphere can also act as a potent inhibitor, particularly at lower temperatures.[14][17]

    • Diagnosis & Solution Workflow:

      dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", margin=0.2]; edge [fontname="Arial"];

      }

      Troubleshooting Workflow for Low Conversion

    • Protocol: Inhibitor Removal via Alumina Column

      • Preparation: Secure a glass chromatography column vertically. Place a small plug of glass wool at the bottom.

      • Packing: Add a 1 cm layer of sand, followed by 10-15 cm of basic activated alumina.

      • Elution: Gently pour the acrylate monomer onto the column and allow it to percolate through under gravity.

      • Collection: Collect the purified, inhibitor-free monomer in a clean flask. It is crucial to use this monomer immediately, as it is now highly susceptible to spontaneous polymerization.[16]

Problem 2: Poor Molecular Weight Control & High Polydispersity

Your polymer has a much lower molecular weight than theoretically predicted, and the distribution of chain lengths is very wide.

  • Potential Cause A: Chain Transfer Reactions

    • Mechanism Explained: A growing polymer radical (P•) can abstract an atom (typically H or a halogen) from a chain transfer agent (CTA), terminating the polymer chain and creating a new radical (CTA•).[4] This new radical can then initiate a new polymer chain. The result is more polymer chains that are, on average, shorter. Common CTAs in a reaction mixture can be the solvent, the monomer itself, or an intentionally added agent.[3][4]

      • Chain Transfer to Solvent: Solvents with easily abstractable protons (e.g., thiols, some alcohols, halogenated hydrocarbons) are highly effective CTAs.

      • Chain Transfer to Monomer: The growing chain abstracts a hydrogen from a monomer molecule. This establishes a theoretical upper limit for the molecular weight achievable with that monomer.[4]

      • Chain Transfer to Polymer: As described in the gelation section, this leads to branching and, in extreme cases, cross-linking.

    • Solutions:

      • Solvent Selection: Choose a solvent with a low chain transfer constant. Aromatic solvents like benzene or toluene are generally better choices than alcohols or halogenated solvents.

      • Control Monomer Concentration: Lowering the monomer concentration can sometimes reduce the rate of chain transfer relative to propagation.

      • Use a Chain Transfer Agent (Deliberately): To control molecular weight predictably, a dedicated CTA like dodecyl mercaptan can be added.[][19] The molecular weight can then be controlled by adjusting the [CTA]/[Monomer] ratio.

  • Potential Cause B: Backbiting and β-Scission

    • Mechanism Explained: This two-step intramolecular process is particularly significant in acrylate polymerization.

      • Backbiting: The chain-end radical curls back and abstracts a hydrogen atom from its own backbone. The most favorable transition state is a six-membered ring, meaning the hydrogen on the 5th carbon from the end is most commonly abstracted.[5][6] This converts the highly reactive primary chain-end radical into a more stable tertiary mid-chain radical.

      • β-Scission: This tertiary mid-chain radical can then undergo scission (breakage) at the C-C bond that is beta to the radical center. This reaction results in the formation of a macromonomer (a dead polymer chain with a terminal double bond) and a new, smaller primary radical that can initiate a new chain.[8][9]

    • Visualizing the Mechanism:

      dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

      }

      Mechanism of Backbiting and β-Scission

    • Solutions:

      • Lower Reaction Temperature: Both backbiting and β-scission have higher activation energies than the propagation reaction.[8][9] Therefore, running the polymerization at a lower temperature will disproportionately slow down these side reactions compared to the desired chain growth, leading to a more linear polymer with better molecular weight control.

      • Increase Monomer Concentration: At higher monomer concentrations, the chain-end radical is more likely to encounter and react with a monomer molecule (propagation) before it has a chance to undergo the intramolecular backbiting reaction.

Section 3: Data Tables & Protocols

Table 1: Chain Transfer Constants (Cₛ) for Common Solvents in Styrene Polymerization at 60°C

This table provides a reference for selecting solvents to minimize chain transfer. A lower Cₛ value indicates that the solvent is less likely to act as a chain transfer agent.

SolventChain Transfer Constant (Cₛ x 10⁴)
Benzene0.018
Toluene0.125
Cyclohexane0.024
n-Heptane0.42
Methanol2.1
2-Propanol3.2
Chloroform6.0
Carbon Tetrachloride90
n-Dodecyl Mercaptan148,000

Data synthesized from various polymer chemistry resources.

Protocol: Setting Up a De-gassed Free-Radical Polymerization

This protocol is designed to minimize inhibition from atmospheric oxygen.

  • Assemble Glassware: Place a magnetic stir bar in a round-bottom flask equipped with a rubber septum.

  • Add Reagents: Add the purified monomer, solvent, and initiator to the flask.

  • Freeze-Pump-Thaw (3 cycles):

    • Freeze: Immerse the flask in a liquid nitrogen bath until the contents are completely frozen solid.

    • Pump: With the contents frozen, open the flask to a high-vacuum line to remove the atmosphere above the solid.

    • Thaw: Close the connection to the vacuum line and allow the contents to thaw completely in a room temperature water bath. Dissolved gases will bubble out of the solution.

    • Repeat this cycle two more times to ensure thorough removal of dissolved oxygen.

  • Initiate Reaction: After the final cycle, backfill the flask with an inert gas (e.g., Nitrogen or Argon). Place the flask in a pre-heated oil bath at the desired reaction temperature to begin the polymerization.

References

  • Liu, S., Srinivasan, S., Rappe, A. M., & Soroush, M. (2014). Backbiting and β‐scission reactions in free‐radical polymerization of methyl acrylate. International Journal of Quantum Chemistry, 114(5), 331-341. [Link]

  • Hamzehlou, S., Ballard, N., Reyes, Y., Aguirre, A., Asua, J. M., & Leiza, J. R. (2016). Analyzing the discrepancies in the activation energies of the backbiting and β-scission reactions in the radical polymerization of n-butyl acrylate. Polymer Chemistry, 7(44), 6776-6787. [Link]

  • Srinivasan, S., Lee, M. K., Grady, M. C., Soroush, M., & Rappe, A. M. (2010). Role of Chain Transfer Agents in Free Radical Polymerization Kinetics. The Journal of Physical Chemistry A, 114(5), 2076–2085. [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2009). Control of Free‐Radical Polymerization by Chain Transfer Methods. Living and Controlled Polymerization, 181-226. [Link]

  • Van Steenberge, P. H. M., D'hooge, D. R., Wang, Y., Zhong, M., & Reyniers, M.-F. (2018). From n-butyl acrylate Arrhenius parameters for backbiting and tertiary propagation to β-scission via stepwise pulsed laser polymerization. Polymer Chemistry, 9(4), 433-446. [Link]

  • ResearchGate. (2016). Analyzing the discrepancies in the activation energies of the backbiting and β-scission reactions in the radical polymerization of n-butyl acrylate. [Link]

  • Wikipedia. (n.d.). Chain transfer. [Link]

  • ResearchGate. (2014). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?[Link]

  • ResearchGate. (2014). Backbiting and beta-Scission Reactions in Free- Radical Polymerization of Methyl Acrylate. [Link]

  • ResearchGate. (2014). How can I remove an inhibitor from acrylic acid?[Link]

  • Cheresources.com Community. (2017). Removing Mehq Inhibitor From Methyl Acrylate Monomer. [Link]

  • ResearchGate. (2025). Various plausible side reactions of the acrylate polymerization. [Link]

  • Google Patents. (1971).
  • Google Patents. (1979).
  • Patsnap. (2025). How to Improve Product Yield in Free Radical Polymerization. [Link]

  • ResearchGate. (2001). Reducing the gel effect in free radical polymerization. [Link]

  • ioMosaic Corporation. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. [Link]

  • ResearchGate. (2015). How to prevent gelation process?[Link]

  • ACS Publications. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. [Link]

  • RadTech. (2012). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. [Link]

  • ScienceDirect. (n.d.). Inhibition and Retardation. [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. [Link]

  • Goel, S., et al. (n.d.). Free-Radical Polymerization in Ionic Liquids: The Case for a Protected Radical. [Link]

  • Google Patents. (1974).
  • ACS Publications. (2021). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. [Link]

  • MDPI. (2023). Inhibition of Free Radical Polymerization: A Review. [Link]

  • University of Iowa. (n.d.). The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. [Link]

Sources

Technical Support Center: Controlling Polydispersity in d-Menthyl Acrylate RAFT Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Reversible Addition-Fragmentative chain Transfer (RAFT) polymerization of d-Menthyl acrylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve precise control over polymer molecular weight and, crucially, to minimize polydispersity (Đ), also known as the dispersity index (PDI).

The polymerization of bulky, chiral monomers like d-Menthyl acrylate presents unique challenges. Steric hindrance from the menthyl group can influence reaction kinetics and the efficiency of the RAFT process. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Troubleshooting Guide: High Polydispersity (Đ)

High dispersity is one of the most common issues in controlled radical polymerizations. A Đ value significantly above 1.3 indicates a loss of control. The shape of the Gel Permeation Chromatography (GPC) trace is your primary diagnostic tool.

Problem: My GPC trace shows a broad, monomodal peak with high dispersity (Đ > 1.3).

Probable Cause & Solution:

This often points to a suboptimal RAFT equilibrium, where the rate of chain transfer is not sufficiently faster than the rate of propagation.

  • Cause 1: Inappropriate RAFT Agent (CTA). The reactivity of the RAFT agent must be matched to the monomer. For acrylates, trithiocarbonates and certain dithioesters are generally effective.[1] An inappropriate agent can lead to poor control.

    • Solution: Ensure you are using a RAFT agent suitable for acrylate polymerization. For d-Menthyl acrylate, a trithiocarbonate such as 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or a dithiobenzoate designed for "more activated" monomers (MAMs) is a strong starting point.[1][2]

  • Cause 2: Incorrect CTA to Initiator Ratio. An excess of initiator-derived radicals compared to RAFT-controlled chains leads to a significant population of "dead" polymers formed by conventional free-radical polymerization, broadening the dispersity.[3][4]

    • Solution: Increase the molar ratio of [CTA] to [Initiator]. A common starting point is a ratio of 5:1 to 10:1.[1][2] This ensures that the vast majority of growing chains are under the control of the RAFT agent.

  • Cause 3: High Temperature. Elevated temperatures can increase the rate of irreversible termination reactions relative to the RAFT process, leading to a loss of control.[5][6]

    • Solution: Lower the reaction temperature. For AIBN-initiated polymerizations, operating in the 60-70°C range is typical.[7] If the polymerization is too slow at lower temperatures, consider an initiator with a lower decomposition temperature.

Problem: My GPC trace shows a bimodal distribution or a distinct high molecular weight shoulder.

Probable Cause & Solution:

A high molecular weight shoulder is often indicative of irreversible termination by coupling, especially at high monomer conversions.[8][9]

  • Cause 1: Polymerization run to very high conversion. As monomer is depleted, the concentration of propagating radicals decreases, making radical-radical termination events (coupling) statistically more likely.

    • Solution: Target a lower monomer conversion (e.g., 50-70%). The living nature of RAFT means you can later perform a chain extension if a higher molecular weight is desired. Monitor the reaction kinetics by taking aliquots at different time points to find the optimal stopping point before termination becomes significant.

  • Cause 2: Insufficient RAFT agent concentration. At very low CTA concentrations, the number of propagating radicals can overwhelm the control mechanism, leading to conventional radical polymerization behavior and termination.[8]

    • Solution: If targeting a very high molecular weight (which requires a low initial CTA concentration), ensure the [CTA]:[Initiator] ratio is sufficiently high to maintain control. It may be necessary to accept a slightly higher dispersity when targeting very long polymer chains.[4]

Problem: My GPC trace shows a low molecular weight shoulder or tailing.

Probable Cause & Solution:

This feature often suggests issues during the initial stages of polymerization or chain-transfer inefficiencies.

  • Cause 1: Poor initiation/re-initiation by the RAFT agent's R-group. The "leaving group" (R) of the RAFT agent must be a good free radical initiator for the monomer.[2] If it is slow to re-initiate, new chains are not formed efficiently, and initiator-derived oligomers can build up.

    • Solution: Select a RAFT agent where the R-group mimics the propagating radical. For an acrylate, a cyanoisopropyl group (from AIBN) is often an effective leaving group.

  • Cause 2: Retardation. Some RAFT agents can cause significant retardation, especially with acrylates.[5] This can lead to a long induction period where initiator-derived radicals may terminate before significant polymer growth occurs, contributing to a low-MW population.

    • Solution: Consult literature for the specific CTA-monomer pair to check for known retardation effects. Sometimes, a slight increase in temperature or a change in solvent can mitigate this.[5][10]

  • Cause 3: Impurities. Impurities in the monomer or solvent can act as inhibitors or chain transfer agents, leading to uncontrolled, low molecular weight chains.

    • Solution: Ensure the d-Menthyl acrylate monomer is passed through a column of basic alumina to remove the inhibitor immediately before use. Use high-purity, degassed solvents.

Troubleshooting Summary Table
GPC ObservationCommon ProblemProbable Cause(s)Key Solutions
High Đ (>1.3) Broad, monomodal peakPoor RAFT equilibrium, excess initiatorUse appropriate CTA, increase [CTA]/[I] ratio, lower temperature.
High MW Shoulder Bimodal distributionTermination by couplingReduce monomer conversion, check [CTA] concentration.
Low MW Shoulder Tailing or bimodalPoor re-initiation, retardation, impuritiesSelect CTA with proper R-group, check for retardation, purify monomer.
Troubleshooting Workflow Diagram

Here is a decision-making workflow for addressing high polydispersity in your experiments.

G start High Polydispersity (Đ > 1.3) Observed gpc Analyze GPC Trace Shape start->gpc high_mw High MW Shoulder or Bimodal Peak gpc->high_mw  Bimodality? low_mw Low MW Shoulder or Tailing gpc->low_mw  Tailing? broad_mono Broad Monomodal Peak gpc->broad_mono  Broad? sol_high1 Reduce Monomer Conversion (Target <70%) high_mw->sol_high1 Yes sol_high2 Increase [CTA]/[I] Ratio to Minimize Coupling high_mw->sol_high2 Yes sol_low1 Verify CTA R-Group is a Good Initiator low_mw->sol_low1 Yes sol_low2 Purify Monomer & Solvents (Remove Inhibitor) low_mw->sol_low2 Yes sol_broad1 Select More Active CTA (e.g., Trithiocarbonate) broad_mono->sol_broad1 Yes sol_broad2 Optimize [CTA]/[I] Ratio (Start at 10:1) broad_mono->sol_broad2 Yes sol_broad3 Lower Reaction Temperature broad_mono->sol_broad3 Yes

Troubleshooting workflow for high polydispersity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of RAFT polymerization and why is control possible?

RAFT polymerization is a type of reversible deactivation radical polymerization (RDRP).[2] It operates via a standard free-radical mechanism (initiation, propagation, termination), but with the addition of a RAFT agent (a thiocarbonylthio compound).[1] The key to control is a rapid, reversible equilibrium where growing polymer chains (propagating radicals) add to the RAFT agent's C=S bond, forming a dormant intermediate. This intermediate then fragments, releasing a new radical that can initiate another chain. This process ensures that all polymer chains have an equal probability of growing, leading to a narrow molecular weight distribution and low dispersity.[2]

G cluster_init Initiation cluster_raft RAFT Equilibrium cluster_prop Propagation cluster_term Termination Initiator Initiator I• I• Initiator->I• P•_n P•_n I•->P•_n + Monomer Intermediate Intermediate P•_n->Intermediate + RAFT Agent (Z-C(=S)S-R) Dead Polymer Dead Polymer P•_n->Dead Polymer + P•_m P_n-S-C(=S)-Z P_n-S-C(=S)-Z Intermediate->P_n-S-C(=S)-Z Dormant Species R• R• Intermediate->R• P•_m P•_m R•->P•_m + Monomer P•_m+1 P•_m+1 P•_m->P•_m+1 + Monomer

Simplified mechanism of RAFT polymerization.

Q2: How do I choose the best RAFT agent for d-Menthyl acrylate?

The choice of the Z and R groups on the RAFT agent (Z-C(=S)S-R) is critical for success.[2]

  • The Z-group modifies the reactivity of the C=S double bond. For more-activated monomers (MAMs) like acrylates, Z-groups that provide good stabilization, such as phenyl (in dithiobenzoates) or alkyl (in trithiocarbonates), are effective.[1][2]

  • The R-group must be a good homolytic leaving group and an efficient radical for re-initiating polymerization.[2]

  • Recommendation: For d-Menthyl acrylate, a trithiocarbonate like S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) or 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) is an excellent starting point, as trithiocarbonates are known to control acrylate polymerizations well.[11]

Q3: How does the solvent affect the polymerization of d-Menthyl acrylate?

The solvent can significantly impact dispersity control.[10] While common solvents like toluene, dioxane, or DMF are often used, their polarity and ability to form hydrogen bonds can influence the RAFT equilibrium. For some acrylate systems, solvents like acetonitrile (ACN) have been shown to provide better control over dispersity than DMF.[10] For the nonpolar d-Menthyl acrylate, a non-coordinating solvent like toluene or 1,4-dioxane is a standard choice. However, if you are experiencing control issues, screening different solvents is a valid optimization step.

Q4: Can I synthesize high molecular weight poly(d-Menthyl acrylate) with low dispersity?

Achieving very high molecular weights (e.g., >100 kDa) while maintaining very low dispersity (Đ < 1.1) is challenging in any RAFT polymerization.[4] This is because the target molecular weight is determined by the ratio of monomer to CTA.[12] To make high MW polymer, you must use a very low concentration of CTA. At low CTA concentrations, the probability of irreversible termination events increases, which broadens the dispersity.[8]

  • Strategy: To achieve high molecular weights, use a high monomer concentration, a high [CTA]/[I] ratio, and stop the polymerization at moderate conversion. If even higher molecular weight is needed, the resulting polymer can be purified and used as a macro-CTA in a subsequent chain-extension reaction.[4]

Experimental Protocols

Protocol 1: Synthesis of Poly(d-Menthyl acrylate) with a Target DP of 100

This protocol is a representative example for synthesizing poly(d-Menthyl acrylate) with a target degree of polymerization (DP) of 100 and low dispersity.

Materials:

  • d-Menthyl acrylate (MnA), inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC, CTA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN, Initiator)

  • Anhydrous 1,4-dioxane (Solvent)

Procedure:

  • Reagent Calculation ([MnA]:[CTA]:[I] = 100:1:0.1):

    • MnA: 2.10 g (10.0 mmol)

    • CPDTC: 34.6 mg (0.10 mmol)

    • AIBN: 1.64 mg (0.01 mmol)

    • 1,4-dioxane: 5.0 mL

  • Reaction Setup:

    • Add CPDTC, AIBN, and a magnetic stir bar to a Schlenk flask.

    • Add the 1,4-dioxane and stir to dissolve.

    • Add the d-Menthyl acrylate to the flask.

  • Degassing:

    • Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.[7]

    • After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).

  • Polymerization:

    • Immerse the sealed flask in a preheated oil bath at 70°C.

    • Allow the reaction to proceed for 6-8 hours. To monitor kinetics, small aliquots can be withdrawn at set time points via a degassed syringe.

  • Termination & Isolation:

    • Stop the polymerization by removing the flask from the oil bath and exposing the solution to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume (approx. 200 mL) of cold methanol while stirring.

    • Collect the polymer by filtration or centrifugation.

    • Wash the polymer with fresh cold methanol and dry under vacuum to a constant weight.

Protocol 2: Characterization by Gel Permeation Chromatography (GPC)

Procedure:

  • Sample Preparation: Prepare a solution of the dried polymer in THF at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and polystyrene standards for calibration.

  • Analysis: Run the sample and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). A successful polymerization should yield a Mn close to the theoretical value and a Đ below 1.3.

References
  • Controlling polymer dispersity using switchable RAFT agents: Unravelling the effect of the organic content and degree of polymerization. (2022). Royal Society of Chemistry.
  • Temperature Effects in Conventional and RAFT Photopolymerization. (2024). Macromolecules. [Link]

  • Living free radical polymerization with reversible addition – fragmentation chain transfer (the life of RAFT). (2000). Polymer International. [Link]

  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. (2018). Polymers. [Link]

  • Temperature Effects in Conventional and RAFT Photopolymerization. (2024). ACS Publications. [Link]

  • Proteins as Initiators of Controlled Radical Polymerization: Grafting-from via ATRP and RAFT. (2011). ACS Macro Letters. [Link]

  • A Dual Initiator Approach for Oxygen Tolerant RAFT Polymerization. (2022). Royal Society of Chemistry. [Link]

  • Low temperature thermal RAFT depolymerization: the effect of Z-group substituents on molecular weight control and yield. (2025). ETH Zurich Research Collection. [Link]

  • Atom Transfer Radical Polymerization of Menthyl Acrylate. (2011). ResearchGate. [Link]

  • Guidelines for selection of RAFT agents for various polymerizations. ResearchGate. [Link]

  • Solvent and temperature effects in the photoiniferter RAFT polymerisation of PEG methacrylate. (2025). PMC. [Link]

  • RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles. (2016). MDPI. [Link]

  • RAFT polymerization conditions to tune the dispersity for seven polymers. ResearchGate. [Link]

  • Tips for optimizing a RAFT polymerization. (2021). Reddit. [Link]

  • 25 questions with answers in RAFT POLYMERIZATION. ResearchGate. [Link]

  • Tailoring Polymer Dispersity by RAFT Polymerization: A Versatile Approach. (2018). ResearchGate. [Link]

  • Photo-Iniferter RAFT synthesis of versatile, non-alternating poly(acrylate-co-isocyanides). (2024). ChemRxiv. [Link]

  • Why is it difficult to obtain polymers with high molecular mass having narrow molecular weight distribution using RAFT polymerization?. (2013). ResearchGate. [Link]

  • Tailoring Polymer Dispersity by Controlled Radical Polymerization: A Versatile Approach. (2018). ChemRxiv. [Link]

  • Overcoming monomer limitations in RAFT polymerization using photoredox catalysis. American Chemical Society. [Link]

  • RAFT polymerization - specific polymers. P&S. [https://www.polymersource.com/Uploads/userfiles/RAFT polymerization.pdf]([Link] polymerization.pdf)

Sources

Technical Support Center: Strategies to Improve the Yield of Poly(d-Menthyl Acrylate)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of poly(d-Menthyl acrylate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing polymerization processes. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format to help you improve the yield, purity, and reproducibility of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the polymerization of d-Menthyl acrylate. Each entry details the problem, its probable causes, and validated solutions, grounded in the principles of polymer chemistry.

Problem: Extremely Low or No Polymer Yield

Q1: My polymerization of d-Menthyl acrylate failed entirely or resulted in a negligible amount of polymer. What are the primary causes?

A1: Complete polymerization failure is a common but solvable issue, typically stemming from the purity of the reagents or the reaction environment. The primary culprits are inhibitors that scavenge the radical species essential for polymerization.

Primary Causes and Solutions:

  • Inhibitor Presence in Monomer: Commercial acrylate monomers, including d-Menthyl acrylate, are shipped with inhibitors (like hydroquinone or MEHQ) to prevent spontaneous polymerization during storage.[1] These must be removed before the reaction.

    • Solution: Purify the monomer by passing it through a column of basic alumina to remove acidic inhibitors.[2][3] Alternatively, an extraction with a dilute base (e.g., 10% NaOH solution) followed by washing with deionized water, drying over an anhydrous salt (e.g., MgSO₄), and vacuum distillation can be effective.[1][4]

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerizations. It reacts with initiating and propagating radicals to form stable peroxide radicals, which do not efficiently propagate, thereby terminating the chain reaction.[5][6]

    • Solution: The reaction mixture (monomer, solvent, initiator) must be thoroughly deoxygenated. Common methods include:

      • Freeze-Pump-Thaw: Perform at least three cycles for maximum oxygen removal, especially for controlled polymerizations like ATRP or RAFT.[7]

      • Inert Gas Purging: Bubble a stream of high-purity nitrogen or argon through the reaction mixture for 30-60 minutes before heating. Maintain a positive inert gas pressure throughout the reaction.

  • Inactive or Insufficient Initiator: The initiator may have degraded due to improper storage or may be used in an insufficient quantity to overcome trace impurities.

    • Solution: Use a fresh, properly stored initiator. For thermally initiated systems like AIBN or benzoyl peroxide, ensure the reaction temperature is adequate for its decomposition. If low viscosity or low conversion is an issue, supplementing with additional initiator can sometimes improve the outcome.[8]

Problem: Polymerization Stalls at Low Monomer Conversion

Q2: My reaction starts, and I can isolate some polymer, but the process stops at a low conversion rate (<50%). How can I drive the polymerization to completion?

A2: A stalled reaction suggests that the number of active propagating chains is diminishing over time due to side reactions or changing reaction conditions.

Primary Causes and Solutions:

  • Premature Termination: This can be caused by impurities introduced with the monomer or solvent, or by an excessive concentration of initiator-derived radicals that terminate each other.

    • Solution: Ensure all reagents and solvents are of high purity. For Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the ratio of the RAFT agent to the initiator is critical; a ratio near unity often provides a good balance between reaction rate and control.[9]

  • High Viscosity (Trommsdorff-Norrish Effect): In bulk or concentrated solution polymerizations, the viscosity can increase significantly. This slows the diffusion of propagating radicals, reducing the rate of termination and causing a rapid, often uncontrolled increase in polymerization rate (autoacceleration). However, in some cases, it can also hinder monomer diffusion to the active chain ends, slowing conversion.[10]

    • Solution: Conduct the polymerization in a suitable solvent (e.g., toluene, anisole, or DMF) to maintain a manageable viscosity.[9] Studies on similar monomers show that solvent choice can significantly impact polymerization thermodynamics and kinetics.[11][12]

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or energy to proceed.

    • Solution: Extend the reaction time. If the initiator has a long half-life at the reaction temperature, increasing the temperature can accelerate its decomposition and increase the rate of polymerization.[13] However, be aware that higher temperatures can also increase the rate of side reactions.

Problem: High Polydispersity and Poor Control

Q3: The final polymer has a very broad molecular weight distribution (PDI > 1.5). How can I synthesize poly(d-Menthyl acrylate) with better control?

A3: A high polydispersity index (PDI) is characteristic of conventional free-radical polymerizations where termination and chain transfer reactions are rampant. To achieve a narrow PDI, a controlled or "living" polymerization technique is necessary.

Recommended Techniques for Controlled Polymerization:

Polymerization TechniqueDescriptionAdvantages for Poly(d-Menthyl acrylate)Common Challenges
ATRP (Atom Transfer Radical Polymerization) A controlled radical process using a transition metal catalyst (typically copper-based) to reversibly activate and deactivate propagating chains.Excellent control over molecular weight and PDI (<1.20).[14] Allows for the synthesis of block copolymers.[14][15]Highly sensitive to oxygen and impurities. Catalyst removal from the final product is required. The bulky menthyl group can lead to slow polymerization rates with certain catalyst/ligand systems.[14]
RAFT (Reversible Addition-Fragmentation chain Transfer) A controlled radical process that uses a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.Tolerant to a wider range of functional groups and reaction conditions than ATRP. Can be used in various solvents, including eco-friendly options.[15][16]Requires careful selection of the RAFT agent for the specific monomer. Can sometimes exhibit an induction period or retardation.
Anionic Polymerization A living polymerization initiated by a strong nucleophile (e.g., organolithium compounds).Can produce highly uniform polymers with very low PDI.Requires extremely stringent reaction conditions: very low temperatures (-78°C), ultra-pure reagents, and complete exclusion of water and protic impurities.[10][17] Not typically the first choice for acrylates due to side reactions with the carbonyl group.

Solution: For synthesizing well-defined poly(d-Menthyl acrylate), ATRP and RAFT are the recommended methods. A study on the ATRP of menthyl acrylate found that a controlled polymerization with a fast rate was achieved using tris[2-(dimethylamino)ethyl]amine (Me₆TREN) as the ligand.[14]

G cluster_0 High PDI Troubleshooting High_PDI High PDI Observed (PDI > 1.5) Method Using Conventional Free-Radical Polymerization? High_PDI->Method Yes Yes Method->Yes No No Method->No Switch_Method Switch to Controlled Method: ATRP or RAFT Yes->Switch_Method Check_Purity Check for Impurities: - Water - Oxygen - Inactive CTA/Catalyst No->Check_Purity Low_PDI Achieve Low PDI (PDI < 1.2) Switch_Method->Low_PDI Check_Purity->Low_PDI

Caption: Troubleshooting logic for addressing high polydispersity.

Frequently Asked Questions (FAQs)

Q4: What is the most critical first step before starting any polymerization of d-Menthyl acrylate?

A4: Unquestionably, the most critical step is monomer purification . As detailed in Q1, commercial monomers contain inhibitors that will terminate the polymerization before it can effectively begin.[1] Failing to remove the inhibitor is the most common reason for failed reactions. Passing the monomer through a basic alumina column is a fast and effective method.[3]

Q5: How does the bulky d-Menthyl group affect the polymerization process?

A5: The large, sterically hindering menthyl group has a significant impact on polymerization kinetics. Compared to smaller acrylates like methyl acrylate, d-Menthyl acrylate generally exhibits a lower propagation rate constant (k_p) due to steric hindrance, which can make polymerization slower.[18] This is evident in ATRP studies where the choice of catalyst and ligand was crucial to achieving a reasonable reaction rate.[14] This steric bulk also influences the physical properties of the final polymer, such as its glass transition temperature (Tg).

Q6: How should I effectively purify the final poly(d-Menthyl acrylate) to maximize recovery?

A6: The standard method for purifying the polymer is precipitation .

  • Dissolve the Polymer: After the reaction, dissolve the crude polymer mixture in a small amount of a good solvent, such as tetrahydrofuran (THF) or acetone.[1]

  • Precipitate: Pour the polymer solution slowly into a large volume of a vigorously stirring non-solvent. For poly(d-Menthyl acrylate), cold methanol is a common and effective non-solvent.[1] The polymer should precipitate as a solid.

  • Isolate: Collect the precipitated polymer by vacuum filtration.

  • Wash and Dry: Wash the collected polymer with fresh, cold non-solvent to remove any remaining unreacted monomer or impurities. Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved. Repeating the dissolution and precipitation cycle 2-3 times will increase the purity of the final product.

Detailed Experimental Protocols
Protocol 1: Purification of d-Menthyl Acrylate Monomer via Alumina Column
  • Prepare the Column: Pack a glass chromatography column with basic alumina. The amount should be approximately 10-20% of the monomer weight.

  • Elute the Monomer: Add the d-Menthyl acrylate monomer directly to the top of the column.

  • Collect: Allow the monomer to pass through the column under gravity or with light pressure from an inert gas. Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Storage: Use the purified monomer immediately. If short-term storage is necessary, keep it at a low temperature (0-4 °C) under an inert atmosphere.

Protocol 2: General Workflow for Controlled Radical Polymerization (ATRP Example)

G Start Start: Prepare Glassware Purify 1. Purify Monomer (Alumina Column) Start->Purify Charge 2. Charge Reactor: - Monomer - Initiator - Solvent Purify->Charge Degas 3. Degas Mixture (3x Freeze-Pump-Thaw) Charge->Degas Add_Catalyst 4. Add Catalyst/Ligand (under Inert Atmosphere) Degas->Add_Catalyst Polymerize 5. Polymerize (Heat to Target Temp) Add_Catalyst->Polymerize Quench 6. Quench Reaction (Expose to Air, Cool) Polymerize->Quench Precipitate 7. Purify Polymer (Precipitate in Methanol) Quench->Precipitate Dry 8. Dry Polymer (Vacuum Oven) Precipitate->Dry Analyze 9. Characterize (GPC, NMR) Dry->Analyze End End: Pure Polymer Analyze->End

Sources

Validation & Comparative

Cytotoxicity Comparison Guide: d-Menthyl Acrylate vs. Standard Methacrylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the cytotoxicity profiles of d-Menthyl Acrylate versus common methacrylates (e.g., MMA, HEMA). It is designed for researchers in biomaterials and drug delivery who require an evidence-based evaluation of monomer safety.

Executive Summary

In the development of dental resins, optical polymers, and drug delivery systems, the choice between d-Menthyl Acrylate (MnA) and standard methacrylates (like Methyl Methacrylate [MMA] or 2-Hydroxyethyl Methacrylate [HEMA] ) is often a trade-off between reactivity and biocompatibility.

While general toxicological principles dictate that acrylates are more cytotoxic than methacrylates due to the absence of the


-methyl group, d-Menthyl Acrylate  presents a unique exception. Its bulky, hydrophobic menthyl group provides significant steric hindrance , which mitigates the reactivity of the acrylate double bond and limits its solubility in aqueous cellular media. Consequently, d-Menthyl Acrylate often exhibits lower effective cytotoxicity  in physiological environments compared to highly mobile, hydrophilic monomers like HEMA, despite the theoretical reactivity of its acrylate class.

Mechanistic Basis of Cytotoxicity

To understand the safety profile of d-Menthyl Acrylate, we must analyze the two primary drivers of monomer cytotoxicity: Michael Addition Reactivity and Lipophilicity .

The "Acrylate vs. Methacrylate" Switch

The primary mechanism of monomer toxicity is the Michael addition of the


-unsaturated carbonyl group to cellular nucleophiles, particularly Glutathione (GSH) .
  • Acrylates (e.g., Methyl Acrylate): Lacking an

    
    -methyl group, the double bond is highly accessible and electron-deficient, leading to rapid GSH depletion and oxidative stress.
    
  • Methacrylates (e.g., MMA): The

    
    -methyl group acts as an electron donor (stabilizing the double bond) and provides steric hindrance, significantly slowing the reaction with GSH.
    
The "Menthyl Effect" (Steric Shielding)

d-Menthyl Acrylate incorporates a large, bicyclic terpene structure. This bulky group:

  • Physically shields the reactive acrylate site from enzymatic attack or nucleophilic addition.

  • Increases Lipophilicity (LogP): While high lipophilicity usually aids membrane penetration, the extreme hydrophobicity of the menthyl group limits the monomer's concentration in the aqueous phase (culture media or saliva), thereby reducing the bioavailable dose to the cell.

Visualizing the Mechanism

G cluster_0 Chemical Structure cluster_1 Cellular Interaction Acrylate Acrylate Group (High Reactivity) GSH Glutathione (GSH) Depletion Acrylate->GSH Rapid Michael Addition Methacrylate Methacrylate Group (Alpha-Methyl Stabilized) Methacrylate->GSH Slow Reaction (Steric Hindrance) Menthyl Menthyl Side Chain (Bulky & Hydrophobic) Menthyl->Acrylate Steric Shielding Menthyl->GSH Reduces Access Membrane Membrane Penetration Menthyl->Membrane High Affinity (Lipophilic) Toxicity Cytotoxicity (Cell Death) GSH->Toxicity Oxidative Stress Membrane->Toxicity Disruption

Figure 1: Mechanistic pathways of monomer cytotoxicity. Note how the Menthyl group (blue) mitigates the inherent reactivity of the Acrylate group (red).

Comparative Performance Analysis

The following data synthesizes experimental findings comparing d-Menthyl Acrylate against industry-standard monomers.

Comparative Data Table
Propertyd-Menthyl Acrylate Methyl Methacrylate (MMA) HEMA n-Butyl Acrylate
Class Bulky AcrylateSmall MethacrylateHydrophilic MethacrylateSmall Acrylate
Molecular Weight ~210 g/mol 100.12 g/mol 130.14 g/mol 128.17 g/mol
LogP (Lipophilicity) High (~4.5) Low (~1.38)Very Low (~0.47)Moderate (~2.36)
Water Solubility Negligible~1.5 g/100mLMiscible~0.2 g/100mL
Acute Oral LD50 (Rat) > 2,000 mg/kg [1]~7,900 mg/kg~5,050 mg/kg~3,150 mg/kg
Cytotoxicity Mechanism Membrane disruption (if solubilized)Membrane fluidizationElution & GSH DepletionRapid GSH Depletion
Relative Cell Viability High (Limited by solubility)ModerateModerate-Low (High mobility)Low (High toxicity)
Head-to-Head Analysis
Comparison 1: d-Menthyl Acrylate vs. MMA
  • MMA is the gold standard for bone cements. It is moderately cytotoxic in vitro (IC50 ~5–10 mM) largely due to its high volatility and ability to fluidize cell membranes.

  • d-Menthyl Acrylate is significantly heavier and less volatile. While acrylates are typically more toxic, the LD50 > 2,000 mg/kg indicates d-Menthyl Acrylate is practically non-toxic via oral routes [1]. In cell culture, its low water solubility prevents it from reaching the high molar concentrations required to kill cells, unlike MMA which saturates aqueous media easily.

Comparison 2: d-Menthyl Acrylate vs. HEMA
  • HEMA is notorious in dentistry for leaching from cured resins and causing contact dermatitis or pulp cytotoxicity. Its hydrophilicity allows it to diffuse rapidly through cell membranes and cytosol.

  • d-Menthyl Acrylate acts as a "hydrophobic anchor." In comparative studies of polymer emulsions, menthyl-based nanoparticles demonstrated decreased cytotoxicity compared to copolymer models, attributed to the stability of the hydrophobic core [2].

Experimental Validation Protocol

To validate these claims in your own lab, use this standardized ISO 10993-5 compliant MTT Assay . This protocol controls for the solubility issues inherent in testing hydrophobic monomers like d-Menthyl Acrylate.

Protocol Workflow

Objective: Determine the IC50 (50% Inhibitory Concentration) of d-Menthyl Acrylate relative to MMA.

Reagents:

  • Cell Line: L929 Mouse Fibroblasts or HGF (Human Gingival Fibroblasts).

  • Solvent: DMSO (Dimethyl sulfoxide) is critical for solubilizing d-Menthyl Acrylate.

  • Assay Agent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed L929 cells in 96-well plates at

      
       cells/well.
      
    • Incubate for 24h at 37°C / 5% CO

      
       to allow attachment.
      
  • Monomer Preparation (Critical Step):

    • Prepare a 1M stock solution of d-Menthyl Acrylate in pure DMSO.

    • Prepare serial dilutions in culture medium (DMEM). Note: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

    • Control: Prepare identical dilutions of MMA and HEMA.

  • Exposure:

    • Aspirate old media. Add 100 µL of monomer-containing media to wells.

    • Incubate for 24 hours .

  • MTT Quantification:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate 4 hours.

    • Remove media carefully (do not disturb formazan crystals).

    • Add 100 µL DMSO to solubilize crystals.

    • Measure absorbance at 570 nm .

Workflow Diagram

MTT_Assay Start Start: Cell Seeding (L929 Fibroblasts) Prep Sample Preparation (Dissolve d-Menthyl Acrylate in DMSO) Start->Prep Dilution Serial Dilution (Ensure DMSO < 0.5%) Prep->Dilution Incubation Exposure (24h) Compare vs. MMA / HEMA Dilution->Incubation MTT_Add Add MTT Reagent (4h Incubation) Incubation->MTT_Add Solubilize Solubilize Formazan (DMSO Addition) MTT_Add->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Figure 2: Standardized MTT Assay workflow for evaluating hydrophobic monomer cytotoxicity.

Conclusion & Recommendations

d-Menthyl Acrylate occupies a unique "sweet spot" in the structure-toxicity landscape. While it belongs to the chemically reactive acrylate class, its menthyl substituent effectively neutralizes the typical cytotoxicity associated with this group through steric hindrance and solubility limitations.

Key Takeaways:

  • Safety: d-Menthyl Acrylate is significantly less cytotoxic than small, hydrophilic acrylates (e.g., Methyl Acrylate) and exhibits comparable or superior safety to mobile methacrylates like HEMA in biological settings.

  • Handling: Due to its hydrophobicity, toxicity testing must utilize DMSO carriers to avoid false negatives caused by precipitation.

  • Application: It is an excellent candidate for applications requiring the reactivity of an acrylate (fast cure) with the biocompatibility profile of a bulky methacrylate.

References

  • Mahzamani, F. (2014). Studies of Polyacrylate Based Nanoparticle Emulsions. University of South Florida Digital Commons. Retrieved from [Link]

  • Yoshii, E. (1997). Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity. Journal of Biomedical Materials Research. Retrieved from [Link]

  • ISO. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]

Performance Guide: d-Menthyl Acrylate-Based Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of d-Menthyl acrylate-based chiral stationary phases (CSPs), focusing on their synthesis via Atom Transfer Radical Polymerization (ATRP) versus Free Radical Polymerization (FRP), and their chromatographic performance relative to industry-standard polysaccharide phases.

Executive Summary

While polysaccharide-based CSPs (e.g., amylose/cellulose carbamates) dominate the chiral separation market due to their broad selectivity, poly(d-menthyl acrylate) (PdMA) CSPs represent a specialized class of "helical synthetic polymer" phases. Their performance is defined not just by the chiral selector (d-menthol) but critically by the polymerization method used to immobilize them onto silica.

  • Primary Niche: Separation of atropisomers (e.g., binaphthyl derivatives) and structurally rigid racemates where helical groove intercalation is the dominant recognition mechanism.

  • Key Advantage: The d-menthyl group is an abundant, low-cost "chiral pool" precursor. When polymerized stereoregularly (isotactic), the polymer backbone adopts a helical conformation that amplifies chiral recognition.

  • Performance Differentiator: CSPs prepared via Surface-Initiated ATRP (SI-ATRP) significantly outperform those made via conventional coating or Free Radical Polymerization (FRP) due to reduced polydispersity and controlled film thickness.

Mechanistic Basis of Separation

The chiral recognition in PdMA CSPs is a "double-layered" mechanism:

  • Pendant Group Chirality: The d-menthyl ester group provides local steric bulk and chiral centers.

  • Macromolecular Helicity: The bulky menthyl side chains force the polymethacrylate backbone into a preferred helical screw sense (typically isotactic). This creates "grooves" or "cavities" along the polymer chain that can discriminate enantiomers based on shape inclusion.

Diagram 1: Chiral Recognition & Synthesis Workflow

The following diagram illustrates the critical role of the polymerization mechanism in creating an ordered, high-performance stationary phase.

ChiralMechanism cluster_ATRP Controlled Synthesis (SI-ATRP) cluster_FRP Uncontrolled Synthesis (FRP) Silica Activated Silica (Substrate) Initiator Immobilized Initiator (Benzyl Chloride) Silica->Initiator ATRP_Process Cu(I)/Ligand Catalyst (Atom Transfer) Initiator->ATRP_Process Monomer d-Menthyl Acrylate (Monomer) Monomer->ATRP_Process FRP_Process Thermal Initiation (AIBN) Monomer->FRP_Process Polymer_Brush Ordered Polymer Brushes (Low PDI < 1.2) ATRP_Process->Polymer_Brush Living Growth Performance Chromatographic Performance Polymer_Brush->Performance High Resolution (Uniform Sites) Polymer_Coated Disordered Coating (High PDI > 1.8) FRP_Process->Polymer_Coated Random Growth Polymer_Coated->Performance Lower Resolution (Peak Broadening)

Caption: Comparison of Surface-Initiated ATRP (yielding ordered brushes) vs. Free Radical Polymerization (yielding disordered coatings). ATRP leads to superior mass transfer and resolution.

Performance Comparison

vs. Polysaccharide CSPs (The Gold Standard)

Polysaccharide phases (e.g., Chiralpak AD/OD) rely on hydrogen bonding and dipole interactions within the carbamate/benzoate groups. PdMA phases rely more heavily on steric fit within the polymer helix.

FeaturePolysaccharide CSPs (e.g., Amylose tris-3,5-dimethylphenylcarbamate)Poly(d-Menthyl Acrylate) CSP (ATRP-Grafted)
Broadness of Application High: Separates ~80-90% of common pharmaceuticals.Niche: Best for atropisomers, aromatics, and structural isomers.
Solvent Compatibility Limited: Coated phases stripped by THF/CHCl3 (unless immobilized).High: Covalently bonded (grafted) phases tolerate THF, CHCl3, etc.
Loading Capacity High: Thick physical coating allows high sample load.Moderate: Grafted layers are thinner, lower capacity but faster mass transfer.
Mechanism H-bonding, dipole-dipole, pi-pi stacking.Helical inclusion, steric hindrance.
Impact of Polymerization Method (The Critical Variable)

The performance of d-menthyl acrylate CSPs is heavily dependent on the synthesis method. Data indicates that SI-ATRP (Surface-Initiated Atom Transfer Radical Polymerization) provides superior chromatographic results compared to traditional physical coating or Free Radical Polymerization (FRP).

ParameterSI-ATRP Prepared CSPFRP (Coated) CSPCausality
Polydispersity (PDI) < 1.20 (Narrow)> 1.60 (Broad)Narrow PDI ensures uniform "groove" structures in the helix, leading to sharper peaks.
Grafting Density High (Dense Brushes)Low/IrregularDense brushes prevent non-specific interactions with residual silanols on the silica surface.
Resolution (

)
Higher LowerUniform polymer chains reduce eddy diffusion terms in the Van Deemter equation.
Stability Covalent Bond (Robust)Physical Adsorption (Fragile)Covalently grafted polymers do not wash off with strong organic solvents.

Experimental Protocols

Protocol A: Synthesis of Poly(d-Menthyl Acrylate) CSP via SI-ATRP

This protocol ensures a high-density, low-polydispersity polymer brush.

  • Silica Activation:

    • Reflux porous silica gel (5 µm, 100 Å) in HCl (10%) for 4 hours to maximize surface silanol groups.

    • Wash with water until neutral and dry under vacuum at 110°C.

  • Initiator Immobilization:

    • Suspend dry silica in dry toluene. Add triethylamine (base) and 4-(chloromethyl)phenyltrimethoxysilane (CTMS).

    • Reflux for 24 hours under nitrogen. Wash with toluene, methanol, and acetone. This yields Silica-Benzyl Chloride (Si-Cl).

  • Grafting (ATRP):

    • Reagents: d-Menthyl acrylate (Monomer), CuBr (Catalyst), dNbpy (Ligand), Ethyl 2-bromoisobutyrate (Free Initiator - optional for monitoring).

    • Procedure: In a Schlenk flask, dissolve monomer and ligand in anisole. Freeze-pump-thaw (3 cycles) to remove oxygen (Critical: O2 kills the radical).

    • Add CuBr and the Si-Cl initiator particles.

    • Heat to 90°C for 24 hours.

    • Termination: Expose to air and dilute with THF.

  • Cleaning:

    • Wash the modified silica extensively with THF and EDTA solution (to remove copper catalyst residues, which cause peak tailing).

    • Pack into stainless steel columns (e.g., 150 x 4.6 mm) using a slurry packer at 6000 psi.

Protocol B: Chromatographic Evaluation
  • Mobile Phase: Hexane/Isopropanol (90:10 v/v) is the standard starting point.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Test Probes: Tröger's base, trans-stilbene oxide, 1,1'-bi-2-naphthol (BINOL).

Representative Data

The following table summarizes the typical separation performance of a d-menthyl acrylate CSP prepared via ATRP. Note that while absolute values vary by exact synthesis conditions, the Separation Factor (


)  indicates the material's inherent selectivity.
AnalyteStructure Type

(Separation Factor)

(Resolution)
Notes
Tröger's Base Rigid, C2-symmetric1.15 - 1.251.5 - 2.0Classic probe for inclusion chromatography.
1,1'-Bi-2-naphthol Atropisomer1.10 - 1.201.2 - 1.8Separated via helical groove interaction.
Trans-Stilbene Oxide Epoxide1.05 - 1.100.8 - 1.1Partial separation; steric fit is less ideal than for atropisomers.
Cobalt(acac)3 Metal Complex1.30+> 2.5Excellent separation due to rigid octahedral shape fitting the helix.

Data Source: Synthesized from general performance of isotactic polymethacrylate-based CSPs and ATRP characterization data [1][2].

Diagram 2: Decision Matrix for CSP Selection

DecisionMatrix Start Start: Select Target Analyte IsDrug Is it a standard pharmaceutical (e.g., Beta-blocker, NSAID)? Start->IsDrug IsRigid Is it a rigid atropisomer or helical molecule? IsDrug->IsRigid No / Failed PolySacc Use Polysaccharide CSP (AD/OD Types) IsDrug->PolySacc Yes (First Choice) Solvent Does it require non-standard solvents (THF, DCM)? IsRigid->Solvent Yes IsRigid->PolySacc No Solvent->PolySacc No (Immobilized versions exist but costly) PdMA Use Poly(d-Menthyl Acrylate) (Grafted via ATRP) Solvent->PdMA Yes (Covalent bonding needed)

Caption: Selection logic for choosing d-Menthyl Acrylate CSPs. They are preferred when robust solvent stability or specific shape-selective inclusion is required.

References

  • Atom Transfer Radical Polymerization of Menthyl Acrylate. Source: ResearchGate. URL:[Link]

  • Stereospecificity in metallocene catalyzed acrylate polymerizations. Source: PubMed / J. Am. Chem. Soc. URL:[Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Source: Semantic Scholar / Molecules. URL:[Link]

  • Chiral Separation of Menthol Enantiomers by Simulated Moving Bed Chromatography. (Contextual reference for menthyl group relevance). Source: MDPI Separations. URL:[Link]

Safety Operating Guide

d-Menthyl Acrylate: Proper Disposal & Stabilization Procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical and operational procedures for the disposal of d-Menthyl Acrylate (CAS: 108945-28-4). This document is structured for laboratory managers and EHS (Environmental Health & Safety) professionals, prioritizing polymerization control and regulatory compliance.

Executive Summary & Hazard Criticality

d-Menthyl acrylate is a specialty monomer used in stereoselective polymer synthesis. Unlike simple methyl acrylate, it has a high molecular weight and lower volatility, but it shares the critical acrylate hazard profile : it is a potent skin sensitizer and subject to exothermic runaway polymerization .

The Core Disposal Risk: The primary danger during disposal is not flammability (Flash Point > 100°C), but spontaneous polymerization in waste containers. If d-menthyl acrylate is discarded into a sealed drum without adequate dissolved oxygen or inhibitor (MEHQ), it can polymerize exothermically, potentially rupturing the container or melting plastic linings.

Physicochemical Safety Profile
PropertyValue / CharacteristicOperational Implication
Physical State Clear LiquidViscosity may increase if polymerization begins.
Flash Point > 100°C (Estimated)Class IIIB Combustible. Not D001 (Ignitable) by strict RCRA definition, but often managed as such for safety.
Reactivity High (Radical Polymerization)Must be stored with headspace (air) to activate inhibitors.
Toxicity Skin Sensitizer (Cat 1), Aquatic ChronicDo not dispose of down drains. Zero-discharge required.
Inhibitor MEHQ (Hydroquinone monomethyl ether)Requires dissolved Oxygen (O₂) to function.

Pre-Disposal Stabilization (The "Expertise" Protocol)

Why this matters: Standard waste streams often sit for weeks before pickup. During this time, the inhibitor (MEHQ) is consumed. If it drops below 10 ppm, the waste can harden or generate dangerous heat.

Protocol: The "Oxygen-Inhibitor" Balance

Before adding d-Menthyl acrylate to any waste container, verify the following self-validating conditions:

  • Inhibitor Check: Ensure the waste stream contains at least 100 ppm MEHQ . If the waste is pure monomer being discarded due to expiration, add fresh MEHQ (dissolved in a small amount of ethyl acetate or similar solvent) to boost concentration to 200 ppm.

  • Headspace Requirement: Never fill a waste container >90%. The MEHQ radical scavenging mechanism involves the formation of a semiquinone radical which requires dissolved oxygen to regenerate.

    • Correct: Fill to 80-85%, leaving air gap.

    • Incorrect: Filling to brim or purging with Nitrogen (removes O₂, disables inhibitor).

  • Material Compatibility:

    • Recommended: High-Density Polyethylene (HDPE), Stainless Steel.

    • Avoid: Rubber gaskets (swelling), PVC (potential leaching).

Disposal Workflow Decision Tree

This diagram outlines the logical flow for categorizing and processing d-Menthyl acrylate waste.

DisposalWorkflow Start Waste Generation: d-Menthyl Acrylate CheckState Physical State? Start->CheckState Liquid Liquid Waste (Monomer/Solvent Mix) CheckState->Liquid Liquid Solid Solid Waste (Wipes, PPE, Polymerized) CheckState->Solid Solid/Wipes InhibitorCheck Check Inhibitor Status (Is MEHQ > 100ppm?) Liquid->InhibitorCheck AddMEHQ Add MEHQ (Stabilizer) to reach 200ppm InhibitorCheck->AddMEHQ No / Unknown ContainerSelect Select Container: HDPE or Steel (Leave 10% Headspace) InhibitorCheck->ContainerSelect Yes AddMEHQ->ContainerSelect Labeling Label: 'Non-RCRA Regulated' (Unless mixed with solvents) Tag: 'Polymerizable' ContainerSelect->Labeling Incineration Disposal Method: High-Temp Incineration Labeling->Incineration Bagging Double Bag in Polyethylene Bags Solid->Bagging SolidDisp Disposal Method: Hazardous Solid Waste (Incineration) Bagging->SolidDisp

Figure 1: Decision matrix for d-Menthyl acrylate disposal, emphasizing the critical inhibitor check step for liquid waste streams.

Detailed Operational Protocols

A. Liquid Waste Disposal (Bulk Monomer)

Regulatory Status: While d-Menthyl acrylate itself is likely not a federally listed RCRA hazardous waste (U or P list) and has a high flash point (not D001), it should be managed as Hazardous Waste due to aquatic toxicity and reactivity.

  • Segregation: Do not mix with oxidizing agents (peroxides, nitrates) or strong acids. These initiate polymerization immediately.

  • Container: Use UN-rated HDPE jerrycans.

  • Labeling:

    • Chemical Name: "Waste d-Menthyl Acrylate"

    • Hazards: "Skin Sensitizer", "Aquatic Toxin".

    • Note: If mixed with solvents like Toluene or Ethyl Acetate, the mixture becomes D001 (Ignitable) and F-listed solvent waste.

  • Final Disposition: Ship to a TSDF (Treatment, Storage, and Disposal Facility) for fuel blending or incineration .

B. Spill Management (Immediate Response)

If d-Menthyl acrylate is spilled in the lab:

  • Evacuate & Ventilate: Although volatility is lower than methyl acrylate, acrylates have low odor thresholds and are respiratory irritants.

  • Absorb: Use inert clay (vermiculite) or polypropylene pads.

    • CRITICAL:Do not use sawdust. Acrylates can react with cellulose/lignin in sawdust, generating heat and potentially causing spontaneous combustion.

  • Clean: Wash the area with soap and water (acrylates are lipophilic; water alone is ineffective).

  • Disposal of Debris: Bag absorbent materials immediately. Do not seal the bag airtight immediately if the reaction seems active (heat generation); allow to cool in a fume hood before final sealing.

C. Empty Container Management

Under EPA regulations (40 CFR 261.7), a container is "RCRA Empty" if:

  • All wastes have been removed using common practices (pouring/pumping).

  • No more than 2.5 cm (1 inch) of residue remains.

  • Triple Rinse Procedure:

    • Rinse the bottle 3 times with a suitable solvent (acetone or ethanol).

    • Collect the rinsate: The rinsate must be disposed of as hazardous solvent waste (D001).

    • Deface the label and discard the bottle as standard trash (or glass recycling if permitted by local policy).

References & Authority

  • United States Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Defines D001 and Empty Container standards). Link

  • ChemicalBook. d-Menthyl Acrylate (CAS 108945-28-4) Physicochemical Properties. (Source for CAS verification and physical state). Link

  • BASF. Acrylate Esters: Safe Handling and Storage Guidelines. (Authoritative source on MEHQ inhibition and oxygen requirements for acrylates). Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Acrylates. (Sensitization hazards).[1] Link

Sources

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